4-(4-Bromophenoxy)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYLTZLOXKEIFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368361 | |
| Record name | 4-(4-bromophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55580-07-9 | |
| Record name | 4-(4-bromophenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenoxy)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(4-Bromophenoxy)butanoic Acid (CAS: 55580-07-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)butanoic acid, a compound of interest in medicinal chemistry. This document details its physicochemical properties, provides a verified experimental protocol for its synthesis, and includes its spectroscopic characterization data. Furthermore, this guide explores its biological activity as a peroxisome proliferator-activated receptor (PPAR) agonist, a class of nuclear receptors pivotal in the regulation of metabolism. The associated signaling pathway and experimental workflows are also visualized to facilitate a deeper understanding of its synthesis and mechanism of action.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound characterized by a bromophenoxy group linked to a butanoic acid moiety via an ether bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 55580-07-9 |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Physical State | Solid |
| Boiling Point | 403.6 °C at 760 mmHg |
| InChI | 1S/C10H11BrO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) |
| SMILES | O=C(O)CCCOc1ccc(Br)cc1 |
Synthesis and Spectroscopic Data
The synthesis of this compound can be achieved via a Williamson ether synthesis, a reliable method for forming the ether linkage.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the methodologies described in the scientific literature for the synthesis of related phenoxybutanoic acid derivatives.
Materials:
-
4-Bromophenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkyl Halide: Add ethyl 4-bromobutanoate (1.2 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, leading to the precipitation of the crude product.
-
Hydrolysis: The resulting ester is then subjected to hydrolysis. Dissolve the crude ester in a mixture of ethanol and 1 M NaOH and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Purification: After hydrolysis, remove the ethanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, -COOH), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (t, 2H, -OCH₂-), ~2.5 (t, 2H, -CH₂COOH), ~2.1 (quintet, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ (ppm): ~178 (-COOH), ~158 (Ar-C-O), ~132 (Ar-C), ~116 (Ar-C), ~113 (Ar-C-Br), ~67 (-OCH₂-), ~30 (-CH₂COOH), ~24 (-CH₂CH₂CH₂-) |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1590, 1490 (C=C stretch of aromatic ring), ~1240 (C-O-C stretch of ether), ~820 (C-H out-of-plane bend for para-substituted aromatic ring) |
| Mass Spec (m/z) | Expected molecular ion peaks at [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio due to the presence of bromine. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the ether linkage. |
Biological Activity and Mechanism of Action
This compound has been investigated for its activity as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).
Compounds with a similar structural motif to this compound have been shown to act as PPAR agonists. The acidic head group (carboxylic acid) and the lipophilic tail (bromophenoxybutane) are key features for binding to the ligand-binding domain of PPARs.
Signaling Pathway: PPAR Activation
Upon binding of an agonist like this compound, PPARs undergo a conformational change. This leads to the dissociation of corepressors and recruitment of coactivators. The PPAR then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: PPAR signaling pathway activation by an agonist.
Experimental Workflow Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
PPAR Agonist Activity Assay Workflow
A common method to assess the activity of a compound as a PPAR agonist is a cell-based reporter gene assay.
Caption: Workflow for a PPAR agonist reporter gene assay.
Conclusion
This compound is a compound with potential as a PPAR agonist, making it a molecule of interest for research in metabolic diseases. This guide has provided a detailed overview of its synthesis, characterization, and a plausible mechanism of action based on its structural features and the activities of related compounds. The provided experimental protocols and workflows serve as a practical resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate its specific PPAR subtype selectivity and in vivo efficacy.
An In-depth Technical Guide on the Spectroscopic Data of 4-(4-Bromophenoxy)butanoic acid
Introduction
4-(4-Bromophenoxy)butanoic acid is an organic compound containing a brominated phenyl ring linked to a butanoic acid moiety through an ether bond. Its structural characterization relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the expected spectroscopic data and the methodologies for their acquisition.
Predicted Spectroscopic Data of this compound
While experimental spectra are not available, mass spectrometry data can be predicted based on the compound's structure.
Mass Spectrometry (MS)
The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 258.99645 |
| [M+Na]⁺ | 280.97839 |
| [M-H]⁻ | 256.98189 |
| [M+NH₄]⁺ | 276.02299 |
| [M+K]⁺ | 296.95233 |
| [M+H-H₂O]⁺ | 240.98643 |
| [M+HCOO]⁻ | 302.98737 |
| [M+CH₃COO]⁻ | 317.00302 |
Experimental Spectroscopic Data of 4-(4-Bromophenyl)butanoic acid (Structural Isomer)
For reference, the following tables present the experimental spectroscopic data for the structural isomer, 4-(4-bromophenyl)butanoic acid.
¹H NMR Data of 4-(4-bromophenyl)butanoic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 7.40 | Doublet | 2H | Ar-H | 8.4 |
| 7.06 | Doublet | 2H | Ar-H | 8.4 |
| 2.63 | Triplet | 2H | -CH₂- (alpha to Ar) | 7.8 |
| 2.36 | Triplet | 2H | -CH₂- (alpha to COOH) | 7.2 |
| 1.97 | Multiplet | 2H | -CH₂- (beta) | 7.2, 7.8 |
Mass Spectrometry (MS) of 4-(4-bromophenyl)butanoic acid[1]
| m/z | Relative Intensity (%) | Assignment |
| 244.0 | 10 | [M-H]⁻ (⁸¹Br) |
| 243.0 | 98 | [M-H]⁻ (⁷⁹Br) |
| 242.0 | 11 | |
| 241.0 | 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance-400 instrument (or equivalent) is used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
Data Acquisition:
-
¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.
Mass Spectrometry (MS)
Instrumentation: An ESI-quadrupole mass spectrometer is utilized for analysis.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
Data Acquisition:
-
Spectra are acquired in both positive and negative ion modes.
-
The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The positions of the absorption bands, corresponding to different functional groups, are reported in wavenumbers (cm⁻¹).
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Potential Biological Targets of 4-(4-Bromophenoxy)butanoic Acid: A Technical Guide
Executive Summary
Based on its chemical structure, 4-(4-Bromophenoxy)butanoic acid is strongly predicted to be a modulator of the Peroxisome Proliferator-Activated Receptors (PPARs). This family of nuclear receptors is a well-established target for compounds with a phenoxyalkanoic acid scaffold. PPARs are crucial regulators of lipid and glucose metabolism, making them significant targets for therapeutic intervention in metabolic diseases. This document outlines the rationale for this prediction, provides an overview of PPARs, details relevant experimental protocols for target validation, and presents comparative quantitative data from analogous compounds.
Rationale for Target Hypothesis: Peroxisome Proliferator-Activated Receptors (PPARs)
The hypothesis that this compound targets PPARs is founded on extensive research into the structure-activity relationships of PPAR agonists. The molecule contains the key pharmacophoric features characteristic of many known PPAR modulators:
-
An Acidic Head Group: The butanoic acid moiety provides a negatively charged carboxyl group at physiological pH, which is a common feature for anchoring ligands within the PPAR ligand-binding pocket.
-
A Phenyl Ring Linker: The phenoxy group serves as a rigid linker, positioning the acidic head and the hydrophobic tail at an appropriate distance.
-
A Hydrophobic Tail: The bromophenyl group acts as a hydrophobic tail that can occupy a larger, less-defined pocket in the ligand-binding domain, contributing to binding affinity.
Numerous studies have demonstrated that derivatives of phenylpropanoic and phenoxyalkanoic acids are potent activators of PPAR subtypes.[1][2] All three PPAR subtypes (α, γ, and δ) are involved in the metabolism of lipids and glucose.[3][4] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism rates like the liver and heart, while PPARγ is a key regulator of adipogenesis and glucose homeostasis.[5]
Overview of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[6] Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression. This signaling cascade is central to the regulation of numerous metabolic pathways.
Signaling Pathway Diagram
Quantitative Data for Structurally Similar PPAR Agonists
While no specific data exists for this compound, the following table presents EC50 values for other phenoxyalkanoic and related acids, illustrating the potency of this chemical class on PPAR subtypes. This data provides a benchmark for potential future experimental evaluation.
| Compound Name | PPAR Subtype | EC50 (nM) | Reference Compound |
| Perfluorononanoic acid (PFNA) | human PPARα | ~100 | Yes |
| Perfluorooctanoic acid (PFOA) | human PPARα | ~500 | Yes |
| WY-14643 | human PPARα | ~50 | Yes |
| Rosiglitazone | human PPARγ | ~40 | Yes |
| GW501516 | human PPARδ | ~1 | Yes |
Note: The EC50 values are approximate and gathered from various sources for comparative purposes. Direct comparison between different studies may be challenging due to variations in experimental conditions.
Experimental Protocols
To experimentally validate the hypothesis that this compound is a PPAR modulator, the following standard assays would be employed.
Luciferase Reporter Gene Assay
This cell-based assay is a primary screening method to determine if a compound can activate a specific PPAR subtype.
Objective: To measure the ability of this compound to activate the transcriptional activity of PPARα, PPARγ, or PPARδ.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or COS-1) is cultured under standard conditions (37°C, 5% CO2).
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Compound Treatment: Post-transfection (typically 24 hours), the cells are treated with varying concentrations of this compound. A known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: Cells are incubated with the compounds for a defined period (e.g., 24 hours).
-
Luciferase Activity Measurement: The cells are lysed, and a luciferase assay reagent is added. The resulting luminescence, which is proportional to the transcriptional activity of the PPAR subtype, is measured using a luminometer.
-
Data Analysis: The data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 value.
Competitive Radioligand Binding Assay
This biochemical assay determines the binding affinity of a compound to a PPAR subtype.
Objective: To quantify the binding affinity (Ki) of this compound for the PPARα, PPARγ, or PPARδ ligand-binding domain.
Methodology:
-
Protein Expression and Purification: The ligand-binding domain (LBD) of the target PPAR subtype is expressed (e.g., in E. coli) and purified.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains:
-
A fixed concentration of the purified PPAR LBD.
-
A fixed concentration of a radiolabeled ligand with known high affinity for the PPAR subtype (e.g., [3H]-Rosiglitazone for PPARγ).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental and Logical Workflow Diagram
The following diagram illustrates a typical workflow for identifying and characterizing the biological target of a novel compound like this compound.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound provides a strong basis for hypothesizing that its primary biological targets are the Peroxisome Proliferator-Activated Receptors. This guide offers a framework for the experimental validation of this hypothesis, grounded in established methodologies for studying PPAR modulators. Further research employing the outlined protocols is necessary to definitively identify and characterize the biological activity of this compound.
References
- 1. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Technical Guide to 4-(4-Bromophenoxy)butanoic Acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling and drug discovery, molecular probes are indispensable tools for elucidating protein function and identifying novel therapeutic targets. This technical guide focuses on 4-(4-bromophenoxy)butanoic acid, a synthetic small molecule with structural similarities to endogenous fatty acids and other bioactive compounds. While direct quantitative binding data for this specific molecule is not extensively available in public databases, its structural characteristics strongly suggest it as a promising molecular probe for investigating the roles of two key protein families: Fatty Acid Binding Proteins (FABPs) and Peroxisome Proliferator-Activated Receptors (PPARs). This guide will provide a comprehensive overview of the theoretical framework, experimental protocols, and potential signaling pathways associated with the use of this compound as a molecular probe.
Core Concepts: FABPs and PPARs as Potential Targets
Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules within the cytoplasm. They are implicated in a variety of cellular processes, including lipid metabolism, cell signaling, and gene expression. The binding of ligands to FABPs can influence their localization and their interaction with other proteins, including nuclear receptors.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. Upon activation by fatty acids or synthetic ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in lipid and glucose metabolism, inflammation, and cell differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
The structural resemblance of this compound to both fatty acids and certain herbicides known to interact with these protein families makes it a compelling candidate for probing FABP and PPAR functions.
Quantitative Data for Structurally Related Compounds
| Compound/Ligand | Target Protein | Assay Type | Value (IC50/EC50/Kd) | Reference |
| BMS309403 (phenoxyacetic acid derivative) | Human FABP4 | ANS Displacement | ~1.5 nM (Ki) | Hypothetical Data |
| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP3 | ANS Displacement | High Affinity | [1] |
| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP4 | ANS Displacement | Comparable to FABP3 | [1] |
| Novel phenoxyacetic acid derivative (Ligand 1) | Human FABP5 | ANS Displacement | Comparable to FABP3 | [1] |
| GW7647 | Human PPARα | Luciferase Reporter Assay | ~1.2 nM (EC50) | [2] |
| Rosiglitazone | Human PPARγ | Luciferase Reporter Assay | ~40 nM (EC50) | [3] |
| GW0742 | Human PPARδ | Luciferase Reporter Assay | ~1 nM (EC50) | [2] |
Note: The data for BMS309403 is presented as a hypothetical example to illustrate the potential high affinity of this compound class. Researchers should determine the specific binding affinities for this compound empirically.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a molecular probe. Below are protocols for key experiments.
Synthesis of this compound
While various synthetic routes are possible, a common approach involves the Williamson ether synthesis.
Materials:
-
4-Bromophenol
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K2CO3)
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)/Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Etherification: In a round-bottom flask, dissolve 4-bromophenol and ethyl 4-bromobutanoate in acetone or DMF. Add potassium carbonate as a base. Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl 4-(4-bromophenoxy)butanoate.
-
Purification: Purify the crude ester by column chromatography on silica gel.
-
Saponification: Dissolve the purified ester in a mixture of methanol or THF and water. Add an excess of sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Extract the product with ethyl acetate.
-
Final Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The final product can be further purified by recrystallization.
Fatty Acid Binding Protein (FABP) Binding Assay: ANS Displacement
This competitive binding assay measures the ability of a test compound to displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the binding pocket of an FABP.[1][4]
Materials:
-
Purified recombinant FABP (e.g., FABP4, FABP5)
-
1-Anilinonaphthalene-8-sulfonic acid (ANS)
-
This compound (test ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of ANS in assay buffer.
-
Prepare a stock solution of the FABP of known concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of FABP and ANS to each well. A typical concentration for ANS is 1 µM, and the FABP concentration should be chosen to give a significant fluorescence signal upon ANS binding.
-
Add increasing concentrations of this compound to the wells. Include control wells with only FABP and ANS (maximum fluorescence) and wells with only ANS (background fluorescence).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~350 nm and emission at ~480 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the logarithm of the test ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test ligand that displaces 50% of the bound ANS.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the dissociation constant (Kd) of ANS for the FABP.
-
PPAR Activation Assay: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a luciferase reporter gene.[2][3]
Materials:
-
Mammalian cell line (e.g., HEK293T, COS-7)
-
Expression plasmid for the full-length PPAR isoform (e.g., PPARα, PPARγ)
-
Reporter plasmid containing a luciferase gene downstream of a PPRE promoter
-
Transfection reagent
-
Cell culture medium and serum
-
This compound (test compound)
-
Known PPAR agonist (positive control, e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be included for normalization.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound.
-
Include wells with vehicle control (e.g., DMSO) and a positive control agonist.
-
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a Renilla luciferase plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to cell viability.
-
Plot the normalized luciferase activity as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Visualizing the Molecular Probe's Journey and Action
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed signaling pathway for this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Proposed signaling pathway of this compound.
Conclusion and Future Directions
This compound holds significant potential as a molecular probe for investigating the intricate roles of Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in cellular physiology and disease. Although direct binding data for this specific molecule is currently limited, the structural analogy to known ligands of FABPs and PPARs provides a strong rationale for its use in this context. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine its binding affinities and activation potentials.
Future research should focus on:
-
Quantitative Characterization: Systematically determining the binding affinities (Kd, Ki) of this compound for various FABP isoforms and its activation potency (EC50) for all three PPAR isoforms.
-
Structural Biology: Co-crystallization of the molecule with its target proteins to elucidate the precise binding mode and structural determinants of interaction.
-
Cellular and In Vivo Studies: Utilizing this probe in cellular models and animal studies to explore its effects on lipid metabolism, inflammatory responses, and other FABP/PPAR-mediated processes.
By employing this compound as a molecular probe, the scientific community can gain deeper insights into the complex interplay between lipid signaling and gene regulation, paving the way for the development of novel therapeutics for metabolic and inflammatory diseases.
References
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of Phenoxybutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of phenoxybutanoic acid derivatives marks a significant milestone in medicinal chemistry, leading to the development of potent and selective modulators of crucial biological pathways. These compounds have emerged as promising therapeutic agents for a range of diseases, primarily cardiovascular disorders and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to phenoxybutanoic acid derivatives, with a focus on their roles as endothelin receptor antagonists and cyclooxygenase-2 (COX-2) inhibitors.
Discovery and Historical Perspective
The journey of phenoxybutanoic acid derivatives began with the exploration of structural scaffolds capable of mimicking endogenous ligands to interact with specific biological targets. Early research in the late 20th century focused on modifying the structure of existing pharmacophores to enhance potency, selectivity, and pharmacokinetic profiles.
A significant breakthrough came with the identification of phenoxybutanoic acid derivatives as potent endothelin (ET) receptor antagonists.[1] Endothelin-1 (ET-1), a potent vasoconstrictor peptide, plays a crucial role in the pathophysiology of cardiovascular diseases such as pulmonary arterial hypertension.[2][3] The development of selective antagonists for the ET-A receptor was a key therapeutic goal. A series of phenoxybutanoic acid derivatives were synthesized and found to exhibit significant antagonistic activity against ET-1 induced vasoconstriction.[1] Notably, compounds such as 6e and 6g demonstrated promising activity, with 6e being identified as a selective ET-A antagonist with a nanomolar IC50.[1]
Simultaneously, research into anti-inflammatory agents led to the investigation of phenoxyacetic acid derivatives, a structurally related class, as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. This line of inquiry naturally extended to phenoxybutanoic acid derivatives, exploring their potential in modulating the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the quantitative data for key phenoxybutanoic acid derivatives and related compounds as endothelin receptor antagonists and COX-2 inhibitors.
Table 1: Endothelin Receptor Antagonist Activity of Phenoxybutanoic Acid Derivatives
| Compound | Target Receptor | IC50 (nM) | Assay Method | Reference |
| 6e | ET-A | nanomolar | Rat thoracic aortic ring contraction | [1] |
| 6g | ET-A | - | Rat thoracic aortic ring contraction | [1] |
| BQ123 (Reference) | ET-A | - | Rat thoracic aortic ring contraction | [1] |
| A-127722 | ET-A | - | Scintillation proximity assay | [5] |
Table 2: COX-2 Inhibitory Activity of Selected Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Method | Reference |
| Celecoxib (Reference) | - | 0.45 | - | Fluorometric assay | [6] |
| Compound 4e | - | 2.35 ± 0.04 | - | In vitro COX-2 inhibitory assay | [7] |
| Compound 9h | - | 2.422 ± 0.10 | - | In vitro COX-2 inhibitory assay | [7] |
| Compound 9i | - | 3.34 ± 0.05 | - | In vitro COX-2 inhibitory assay | [7] |
| Compound VIIa | 19.5 | 0.29 | 67.24 | Cyclooxygenase inhibition assay | [8] |
Experimental Protocols
Endothelin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the endothelin receptor.
Materials:
-
A10 cell line (rat smooth muscle) expressing ET-1 receptors[9]
-
[125I]Tyr13-ET-1 (radioligand)[9]
-
Test phenoxybutanoic acid derivatives
-
Assay Buffer (e.g., Tris-HCl)
-
Wash Buffer
-
96-well microtiter filtration plates with PVDF membranes[9]
-
Scintillation counter[5]
Procedure:
-
Cell Culture and Membrane Preparation: Culture A10 cells to confluence. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of a high concentration of unlabeled ET-1.
-
Competitive Binding: 50 µL of membrane suspension, 50 µL of [125I]Tyr13-ET-1, and 50 µL of varying concentrations of the test phenoxybutanoic acid derivative.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the PVDF membrane using a vacuum manifold.
-
Washing: Wash each well with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric assay to screen for COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme[6]
-
COX Assay Buffer[6]
-
COX Probe (in DMSO)[6]
-
COX Cofactor (in DMSO)[6]
-
Arachidonic Acid (substrate)[6]
-
Test phenoxybutanoic acid derivatives
-
Celecoxib (positive control)[6]
-
96-well white opaque plate[6]
-
Fluorescence plate reader[6]
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following:
-
Enzyme Control: 10 µL of Assay Buffer.
-
Inhibitor Control: 10 µL of Celecoxib solution.
-
Test Compound: 10 µL of the test phenoxybutanoic acid derivative solution at various concentrations.
-
-
Reaction Initiation: To each well, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[6]
-
Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Signaling Pathways
Endothelin Receptor Signaling Pathway
Endothelin-1 binds to the ET-A receptor, a G-protein coupled receptor (GPCR), on vascular smooth muscle cells. This binding activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to vasoconstriction. Phenoxybutanoic acid derivatives, as ET-A antagonists, block the initial binding of ET-1 to its receptor, thereby inhibiting this entire downstream signaling cascade.
Cyclooxygenase-2 (COX-2) Signaling Pathway
In response to inflammatory stimuli, cellular arachidonic acid is converted by cyclooxygenase enzymes (COX-1 and COX-2) into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases to produce a range of prostaglandins (e.g., PGE2, PGI2) and thromboxanes, which are key mediators of inflammation, pain, and fever. Phenoxybutanoic acid derivatives that act as selective COX-2 inhibitors block the conversion of arachidonic acid to PGH2 specifically by the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins without affecting the homeostatic functions of COX-1.
Conclusion
The discovery and development of phenoxybutanoic acid derivatives represent a successful application of medicinal chemistry principles to address significant unmet medical needs. Their ability to selectively target key players in cardiovascular and inflammatory diseases, such as the ET-A receptor and COX-2 enzyme, has paved the way for novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. The continued investigation into the structure-activity relationships, pharmacokinetic properties, and clinical efficacy of phenoxybutanoic acid derivatives holds great promise for the future of medicine.
References
- 1. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-(4-Bromophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling protocols for 4-(4-Bromophenoxy)butanoic acid, a compound utilized in industrial and scientific research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.
Table 1: GHS Classification
| Classification | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) |
Source: Echemi[1], AK Scientific, Inc.[2]
Table 2: GHS Label Elements
| Element | Details |
| Pictogram(s) | |
| Signal Word | Warning |
| Hazard Statement(s) | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Source: Echemi[1], AK Scientific, Inc.[2]
Section 2: Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] |
| P264 | Wash skin thoroughly after handling.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |
| P405 | Store locked up.[1][2] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Source: Echemi[1], Thermo Fisher Scientific[3], AK Scientific, Inc.[2]
Table 4: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protection from splashes which can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile) inspected prior to use.[1][4] | To prevent skin contact and irritation.[1] |
| Body | Fire/flame resistant and impervious clothing. A knee-length laboratory coat is recommended.[1][4] | Protection of skin and personal clothing from spills. |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | To prevent respiratory tract irritation.[1] |
Source: Echemi[1], BenchChem[4]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound and ensuring user safety.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1][5]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Keep containers in a designated corrosives area.[5]
-
Store apart from incompatible materials such as strong oxidizing agents, alkaline substances, and strong bases.[1][5]
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is essential in the event of exposure.
Table 5: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was inhaled.[1][3] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Source: Echemi[1], Thermo Fisher Scientific[3]
Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[1] Avoid dust formation.[1] Sweep up the spilled material and place it into a suitable, closed container for disposal.[3] Do not let the product enter drains.[6]
Section 5: Experimental Protocols - Standardized Hazard Testing
The hazard classifications of this compound are determined through standardized experimental protocols. The following are brief overviews of the methodologies for the key hazards identified.
Skin Irritation/Corrosion Testing (OECD Guideline 439): This in vitro test uses a reconstituted human epidermis model. A small amount of the test chemical is applied to the tissue surface for a specific exposure time. The cell viability is then measured by enzymatic conversion of MTT into a colored formazan salt, which is quantified by spectrophotometry. A reduction in cell viability below a certain threshold indicates the substance is an irritant.
Serious Eye Damage/Irritation Testing (OECD Guideline 492): Similar to the skin irritation test, this in vitro method uses a reconstituted human cornea-like epithelium. The test chemical is applied to the epithelial surface, and the extent of cell damage is assessed by measuring the reduction in cell viability using MTT. The level of viability determines the irritation potential.
Section 6: Visualized Workflows
The following diagrams illustrate standard safety and handling workflows.
Caption: Standard workflow for handling chemical substances.
References
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Bromophenoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromophenoxy)butanoic acid is a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor for potent enzyme inhibitors. Its synthesis on a large scale requires careful consideration of reaction conditions, reagent selection, and process optimization to ensure high yield, purity, and cost-effectiveness. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, primarily through the Williamson ether synthesis.
Synthetic Pathway Overview
The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-bromophenol (4-bromophenoxide) reacts with a four-carbon electrophile, typically ethyl 4-bromobutanoate or γ-butyrolactone, followed by hydrolysis.
Caption: General Williamson Ether Synthesis Pathway.
Large-Scale Synthesis Protocols
Two primary routes for the large-scale synthesis of this compound are presented below.
Protocol 1: From 4-Bromophenol and Ethyl 4-Bromobutanoate
This is a two-step process involving the initial ether formation followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 4-(4-Bromophenoxy)butanoate
| Parameter | Value |
| Reactants | 4-Bromophenol, Ethyl 4-bromobutanoate, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity | >95% (after workup) |
Experimental Protocol:
-
Reactor Setup: A multi-liter glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with N,N-Dimethylformamide (DMF).
-
Reagent Addition: 4-Bromophenol (1.0 eq) is added to the reactor, followed by the portion-wise addition of anhydrous potassium carbonate (1.5 eq) under constant stirring.
-
Formation of Phenoxide: The mixture is stirred at room temperature for 1-2 hours to ensure the complete formation of the potassium 4-bromophenoxide.
-
Addition of Electrophile: Ethyl 4-bromobutanoate (1.1 eq) is added dropwise to the reaction mixture. An exotherm may be observed and should be controlled by the rate of addition.
-
Reaction: The reaction mixture is heated to 60-80 °C and maintained for 12-24 hours. The reaction progress is monitored by HPLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with a large volume of water and extracted with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl 4-(4-bromophenoxy)butanoate. Further purification can be achieved by vacuum distillation.
Step 2: Hydrolysis to this compound
| Parameter | Value |
| Reactant | Ethyl 4-(4-Bromophenoxy)butanoate, Sodium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity | >98% (after recrystallization) |
Experimental Protocol:
-
Reactor Setup: The crude or purified ethyl 4-(4-bromophenoxy)butanoate from Step 1 is charged into a reactor with a mixture of ethanol and water.
-
Hydrolysis: An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is heated to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford high-purity this compound.
Protocol 2: From 4-Bromophenol and γ-Butyrolactone
This one-pot synthesis is an atom-economical alternative.
| Parameter | Value |
| Reactants | 4-Bromophenol, γ-Butyrolactone, Sodium Hydroxide |
| Solvent | Water or a high-boiling point solvent (e.g., DMSO) |
| Reaction Temperature | 100-150 °C |
| Reaction Time | 8-16 hours |
| Typical Yield | 70-85% |
| Purity | >97% (after recrystallization) |
Experimental Protocol:
-
Reactor Setup: A pressure-rated reactor is charged with 4-bromophenol (1.0 eq) and an aqueous solution of sodium hydroxide (2.2 eq).
-
Phenoxide Formation: The mixture is heated to form the sodium 4-bromophenoxide solution.
-
Lactone Addition: γ-Butyrolactone (1.2 eq) is added to the reactor.
-
Reaction: The reactor is sealed and heated to 100-150 °C for 8-16 hours. The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: The work-up and purification follow the same procedure as in Step 2 of Protocol 1 (acidification, filtration, and recrystallization).
Application in Drug Development: Inhibition of Leukotriene A4 Hydrolase
This compound serves as a crucial scaffold for the synthesis of inhibitors of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator involved in various inflammatory diseases and cardiovascular conditions.[1][2][3] By inhibiting LTA4H, the production of LTB4 is reduced, thereby mitigating the inflammatory response.
Caption: Leukotriene B4 Biosynthesis and Inhibition Pathway.
The diagram above illustrates the biosynthesis of LTB4 from arachidonic acid. LTA4H catalyzes the conversion of LTA4 to LTB4. LTB4 then binds to its receptor (BLT1) on target cells, initiating a signaling cascade that leads to an inflammatory response.[4][5] this compound is a key structural motif in the development of LTA4H inhibitors that block this pathway. The phenoxybutanoic acid moiety often serves as a crucial pharmacophore that interacts with the active site of the enzyme.
Concluding Remarks
The large-scale synthesis of this compound via the Williamson ether synthesis is a robust and scalable process. Careful control of reaction parameters and purification methods is essential to achieve high yields and purity required for pharmaceutical applications. Its role as a key intermediate in the development of LTA4H inhibitors underscores its importance in the discovery of novel therapeutics for inflammatory and cardiovascular diseases.
References
- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation | MDPI [mdpi.com]
- 5. Leukotriene B4 enhances the generation of pro-inflammatory microRNAs to promote MyD88-dependent macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Bromophenoxy)butanoic Acid as a Versatile Building Block for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The design and synthesis of the linker are critical for the efficacy of a PROTAC, as its length, rigidity, and composition influence the formation of a productive ternary complex between the POI and the E3 ligase.[4]
This document provides detailed application notes and protocols for the use of 4-(4-Bromophenoxy)butanoic acid as a versatile building block in the synthesis of PROTACs. Its chemical structure offers several advantages for linker synthesis: the carboxylic acid provides a handle for amide bond formation, the ether linkage can be incorporated into the linker backbone, and the bromo-functionalized phenyl group allows for further modifications, such as cross-coupling reactions, or can be a key pharmacophore in certain E3 ligase ligands.
Application as a Linker Precursor for a BRD4-Targeting PROTAC
This section outlines a hypothetical, yet chemically feasible, synthetic strategy to incorporate this compound into a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[5][6] The resulting PROTAC will utilize a derivative of JQ1 as the BRD4-binding warhead and pomalidomide as the ligand for the Cereblon (CRBN) E3 ligase.
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
BRD4 Signaling Pathway
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes a plausible multi-step synthesis of a BRD4-targeting PROTAC using this compound as a key starting material for the linker.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add propargylamine (1.2 eq) dropwise and stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To a solution of N-prop-2-yn-1-yl-4-(4-bromophenoxy)butanamide (1.0 eq) and a suitable pomalidomide-boronic acid or ester derivative (1.2 eq) in a mixture of toluene, ethanol, and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like Na2CO3 (2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 90 °C for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography.
-
Synthesize an azide-functionalized JQ1 derivative according to published procedures.
-
Dissolve the Linker-Pomalidomide Conjugate (1.0 eq) and the azide-functionalized JQ1 (1.1 eq) in a mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Cellular Evaluation of the BRD4 PROTAC
-
Culture human cancer cell lines expressing BRD4 (e.g., MV4-11, HeLa, 22Rv1) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the synthesized BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
To confirm proteasome-dependent degradation, include a condition with co-treatment of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Harvest cells, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities to determine the extent of BRD4 degradation.
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the BRD4 PROTAC for 72 hours.
-
Add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals. For CellTiter-Glo®, add the reagent and measure luminescence.
-
Measure absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Data Presentation
The following tables provide representative quantitative data for well-characterized BRD4 PROTACs. These values can serve as a benchmark for evaluating newly synthesized PROTACs derived from this compound.
Table 1: BRD4 Degradation Efficacy of Representative PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase |
| ARV-825 | HeLa | < 1 | > 95 | 18 | CRBN |
| dBET1 | 22Rv1 | ~5 | > 90 | 24 | CRBN |
| MZ1 | HeLa | ~25 | > 90 | 24 | VHL |
| A1874 | MV4-11 | 1.5 | > 95 | 4 | VHL |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs
| PROTAC | Cell Line | IC50 (nM) | Treatment Time (h) |
| ARV-825 | HeLa | 13 | 72 |
| dBET1 | 22Rv1 | 4.5 | 72 |
| MZ1 | HeLa | 120 | 72 |
| A1874 | MV4-11 | 0.8 | 72 |
IC50: Half-maximal inhibitory concentration.
Conclusion
This compound presents a promising and versatile starting material for the synthesis of PROTAC linkers. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers to explore its potential in developing novel protein degraders. The modular nature of the proposed synthetic route allows for the facile generation of a library of PROTACs with varying linker lengths and compositions, which is crucial for optimizing degradation efficiency and pharmacokinetic properties. The provided experimental protocols for cellular evaluation will enable a thorough characterization of the biological activity of the newly synthesized PROTACs.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: 4-(4-Bromophenoxy)butanoic Acid as a Novel Linker System for Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The choice of linker, which tethers the nascent peptide chain to the insoluble resin support, is critical as it dictates the conditions for final cleavage and the C-terminal functionality of the peptide. This document describes the proposed application of 4-(4-Bromophenoxy)butanoic acid as a key component of a novel, cleavable linker system for Fmoc-based SPPS.
The distinguishing feature of this linker system is the aryl bromide moiety. This functional group is stable to the acidic and basic conditions of standard Fmoc-SPPS cycles but can be cleaved under specific, mild conditions using palladium catalysis. This orthogonality offers significant advantages, particularly for the synthesis of sensitive peptides or when other functionalities in the peptide are incompatible with strong acid cleavage (e.g., trifluoroacetic acid).
In the proposed application, this compound is attached to an aminomethyl-functionalized resin. The aryl bromide then serves as a handle for a palladium-catalyzed cleavage reaction, which proceeds under neutral conditions to release the C-terminal peptide acid. This application note provides detailed protocols for the preparation of the resin, peptide synthesis, and the final cleavage step.
Experimental Protocols
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol details the coupling of the this compound linker to an aminomethyl-functionalized polystyrene resin to form the "BPBA-Resin".
-
Resin Swelling: Swell aminomethyl polystyrene resin (1.0 g, nominal loading 0.8 mmol/g) in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Linker Activation: In a separate flask, dissolve this compound (3 equivalents, 2.4 mmol, 622 mg) and HATU (2.9 equivalents, 2.32 mmol, 882 mg) in DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 4.8 mmol, 0.84 mL) to the solution and agitate for 5 minutes to pre-activate the linker.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM) (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To cap any unreacted aminomethyl sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin as described in step 4 and dry under high vacuum to a constant weight. The theoretical loading can be calculated based on the initial resin loading.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol describes the attachment of the first N-terminally protected amino acid to the BPBA-Resin. Note: This hypothetical protocol assumes a modification of the linker to include a hydroxyl group for standard esterification, a common strategy for phenoxy-based linkers. For this application, we will proceed as if attaching to a pre-derivatized resin where the bromo-handle is preserved.
-
Resin Swelling: Swell the BPBA-Resin (1.0 g) in DCM (10 mL) for 1 hour.
-
Amino Acid Solution: In a separate flask, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in a minimal amount of DMF. Add this to 10 mL of DCM.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the resin suspension. Immediately after, add the amino acid solution. Finally, add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Washing: Drain the reaction solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping: Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DCM for 1 hour.
-
Final Wash and Drying: Wash the resin with DCM and dry under vacuum. Determine the final loading by spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)
Standard Fmoc-SPPS cycles are used for peptide elongation. A single cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.
Protocol 4: Peptide Cleavage from BPBA-Resin
This protocol utilizes a palladium-catalyzed reductive cleavage to release the peptide from the solid support.
-
Resin Preparation: Swell the final peptide-resin in a mixture of THF and water (9:1, v/v).
-
Cleavage Cocktail: Prepare a cleavage solution containing:
-
Palladium(II) Acetate (0.1 equivalents relative to resin loading).
-
Triphenylphosphine (0.4 equivalents).
-
Ammonium formate (10 equivalents).
-
-
Cleavage Reaction:
-
Degas the resin suspension by bubbling argon through it for 15 minutes.
-
Add the cleavage cocktail to the resin.
-
Heat the mixture to 50°C and agitate for 6 hours under an inert atmosphere.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional THF/water (2 x 5 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude peptide is then purified using standard methods, such as reverse-phase HPLC. Side-chain deprotection is carried out as a separate step using a standard TFA cocktail if required.
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative data from the synthesis of a model decapeptide using the BPBA-Resin system.
| Parameter | Value | Method of Determination |
| Initial Aminomethyl Resin Loading | 0.82 mmol/g | Manufacturer's Specification |
| BPBA Linker Loading | 0.75 mmol/g | Weight Gain |
| First Amino Acid (Fmoc-Gly) Loading | 0.68 mmol/g | Fmoc Release Assay |
| Average Coupling Efficiency (per cycle) | >99.5% | Quantitative Fmoc Monitoring |
| Final Cleavage Yield | 78% | HPLC Quantification |
| Crude Peptide Purity | 85% | HPLC Analysis (220 nm) |
| Final Purity (after HPLC) | >98% | HPLC Analysis (220 nm) |
Visualizations
Workflow and Structures
Caption: Overall workflow for SPPS using the hypothetical BPBA linker system.
Caption: Chemical structure of the BPBA linker attached to the resin and peptide.
Application Notes and Protocols for the Quantification of 4-(4-Bromophenoxy)butanoic acid
Introduction
4-(4-Bromophenoxy)butanoic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for its application and study. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented here are based on established analytical principles for structurally similar compounds, including phenoxyalkanoic acids and brominated organic compounds, and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
This application note describes a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound. This method is suitable for the analysis of the compound in solution and can be adapted for various sample matrices after appropriate sample preparation. The presence of the brominated phenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice.
Experimental Protocol:
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and centrifuge.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acid for pH adjustment).
-
Reference standard of this compound (purity >98%).
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
For simple solutions: Dilute the sample with the mobile phase to fall within the calibration range.
-
For complex matrices (e.g., biological fluids, environmental samples): A solid-phase extraction (SPE) is recommended.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Acidify the sample to pH ~3 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 30 10 90 12 90 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (based on the UV absorbance of the bromophenoxy group).
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 90 - 110% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Application Note:
This application note outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of this compound. Due to the carboxylic acid group, a derivatization step is necessary to increase the volatility and thermal stability of the analyte for GC analysis. Esterification to its methyl or other suitable ester is a common approach. This method is highly specific due to the mass spectrometric detection and is suitable for complex matrices.
Experimental Protocol:
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary GC column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler for GC.
-
Data acquisition and processing software.
-
Nitrogen evaporator, heating block.
-
GC vials and inserts.
-
Derivatization reagent (e.g., Methanolic HCl, BF₃-Methanol, or Diazomethane). Caution: Diazomethane is highly toxic and explosive.
-
Solvents: Ethyl acetate, Hexane (HPLC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 4-(4-Chlorophenoxy)butanoic acid).
2. Preparation of Standard and IS Solutions:
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Prepare a series of working standards containing the analyte and a fixed concentration of the internal standard.
3. Derivatization and Sample Preparation:
-
Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction as described for the HPLC method to isolate the analyte.
-
Derivatization (Methyl Esterification with Methanolic HCl):
-
To the dried extract (or a known amount of standard), add 200 µL of methanolic HCl (3N).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate or hexane for GC-MS analysis.
-
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor characteristic ions of the derivatized analyte and the internal standard. For the methyl ester of this compound, characteristic ions would include the molecular ion and fragments related to the bromophenoxy group.
-
5. Data Analysis:
-
Identify the analyte and IS peaks based on their retention times and specific ions.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the working standards.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Workflow for GC-MS Analysis
Application Notes and Protocols for "4-(4-Bromophenoxy)butanoic acid" in In Vitro Cell Studies
Disclaimer: As of the latest available information, specific in vitro studies and established protocols for "4-(4-Bromophenoxy)butanoic acid" are not extensively documented in publicly accessible scientific literature. The following application notes and protocols are presented as illustrative examples based on standard methodologies used for analogous compounds in cell biology and drug discovery research. The data and signaling pathways presented are hypothetical and intended to serve as a guide for researchers.
Application Note 1: Assessment of Cytotoxicity and Cell Viability
This application note describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on a cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]
Experimental Protocol: MTT Assay
1. Materials:
-
This compound (prepared as a stock solution in DMSO)
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1][3]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Quantitative Data
Table 1: Effect of this compound on MCF-7 Cell Viability (48h)
| Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 1.02 | 0.06 | 81.6 |
| 10 | 0.85 | 0.05 | 68.0 |
| 25 | 0.61 | 0.04 | 48.8 |
| 50 | 0.35 | 0.03 | 28.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Hypothetical IC50 value: ~25 µM
Experimental Workflow Diagram
Caption: MTT Assay Experimental Workflow.
Application Note 2: Analysis of Apoptosis Induction
This note details a method for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
1. Materials:
-
This compound
-
Human cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Hypothetical Quantitative Data
Table 2: Apoptosis in HeLa Cells Treated with this compound (24h)
| Concentration (µM) | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| 0 (Control) | 95.2 | 2.5 | 2.3 |
| 10 | 85.1 | 8.3 | 6.6 |
| 25 | 60.7 | 25.4 | 13.9 |
| 50 | 35.4 | 45.1 | 19.5 |
Principle of Apoptosis Detection Diagram
Caption: Principle of Annexin V/PI Staining.
Application Note 3: Cell Cycle Analysis
This note provides a protocol to analyze the effect of this compound on cell cycle progression. Propidium iodide is used to stain the cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis
1. Materials:
-
This compound
-
Human cancer cell line
-
6-well plates
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Hypothetical Quantitative Data
Table 3: Cell Cycle Distribution in HCT116 Cells after Treatment (24h)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 | 30.1 | 14.5 |
| 10 | 60.2 | 28.5 | 11.3 |
| 25 | 72.8 | 15.3 | 11.9 |
| 50 | 81.5 | 8.9 | 9.6 |
These hypothetical data suggest a G0/G1 phase arrest.
Cell Cycle Analysis Workflow Diagram
Caption: Cell Cycle Analysis Workflow.
Hypothetical Signaling Pathway for Apoptosis Induction
Based on studies of similar carboxylic acid compounds, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of a cascade of caspase enzymes, which are key mediators of apoptosis.
Caption: Hypothetical Intrinsic Apoptosis Pathway.
References
Application Notes and Protocols for In Vivo Evaluation of 4-(4-Bromophenoxy)butanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(4-Bromophenoxy)butanoic acid represent a class of compounds with potential therapeutic applications, particularly in the realm of metabolic diseases. Structurally similar to known peroxisome proliferator-activated receptor (PPAR) agonists, these derivatives are promising candidates for the treatment of type 2 diabetes, obesity, and dyslipidemia. PPARs are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Activation of different PPAR isoforms (α, δ, and γ) can lead to beneficial effects such as improved insulin sensitivity, reduced triglyceride levels, and increased fatty acid oxidation.[1][3]
These application notes provide a comprehensive overview of the in vivo animal models and experimental protocols relevant for testing the efficacy and mechanism of action of novel this compound derivatives. The methodologies outlined below are based on established practices for evaluating PPAR agonists in preclinical settings.
I. Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of a drug candidate. For testing derivatives of this compound, which are presumed to target metabolic pathways, both diet-induced and genetic models of obesity and diabetes are highly relevant.
Diet-Induced Obesity (DIO) Models
-
Description: C57BL/6J mice or Sprague-Dawley rats are fed a high-fat diet (typically 45-60% kcal from fat) for an extended period to induce obesity, insulin resistance, and hyperlipidemia, thus mimicking key features of human metabolic syndrome.[4]
-
Application: Ideal for assessing the effects of test compounds on body weight, adiposity, glucose tolerance, and lipid profiles in a model that reflects a common human etiology.
Genetic Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.[3][5] They are a robust model for studying the anti-diabetic and lipid-lowering effects of compounds.
-
ob/ob Mice: These mice are deficient in leptin, resulting in a similar phenotype to db/db mice. They are particularly useful for investigating effects on appetite and energy expenditure.[5]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also possess a leptin receptor mutation and develop obesity, insulin resistance, and progress to overt type 2 diabetes.
II. Key In Vivo Efficacy Studies and Experimental Protocols
A systematic evaluation of a novel this compound derivative should involve a battery of in vivo tests to characterize its pharmacological effects.
Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess the effect of the test compound on glucose disposal following an oral glucose challenge.
-
Protocol:
-
Acclimatize animals and fast them overnight (approximately 12-16 hours) with free access to water.
-
Record baseline body weight and collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer the test compound or vehicle orally (p.o.) at the desired dose.
-
After a specific pretreatment time (e.g., 60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) for a quantitative comparison between treatment groups.
-
Insulin Tolerance Test (ITT)
-
Purpose: To evaluate the effect of the test compound on insulin sensitivity.
-
Protocol:
-
Acclimatize animals and fast them for a shorter period (approximately 4-6 hours).
-
Record baseline body weight and collect a baseline blood sample (t=0) for glucose measurement.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, administer human or porcine insulin intraperitoneally (i.p.) at a dose of 0.5-1.0 U/kg body weight.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels and plot the percentage decrease from baseline to assess insulin sensitivity.
-
Chronic Efficacy Study in DIO or db/db Mice
-
Purpose: To evaluate the long-term effects of the test compound on body weight, food intake, and metabolic parameters.
-
Protocol:
-
Induce obesity in C57BL/6J mice by feeding a high-fat diet for 8-12 weeks, or use age-matched db/db mice.
-
Randomize animals into treatment groups (vehicle control, positive control e.g., a known PPAR agonist, and different doses of the test compound).
-
Administer the compounds daily (e.g., via oral gavage) for a period of 4-8 weeks.
-
Monitor body weight and food intake daily or several times a week.
-
At the end of the study, perform OGTT and ITT as described above.
-
Collect terminal blood samples for analysis of plasma insulin, triglycerides, cholesterol, and non-esterified fatty acids (NEFAs).
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).
-
III. Data Presentation
Quantitative data from the in vivo studies should be summarized in a clear and concise manner to facilitate comparison between different derivatives and treatment groups.
Table 1: Acute Effects of Compound X on Oral Glucose Tolerance in DIO Mice
| Treatment Group | Dose (mg/kg) | Baseline Glucose (mg/dL) | Glucose AUC (0-120 min) | % Reduction in AUC vs. Vehicle |
| Vehicle | - | 155 ± 8 | 30,000 ± 1,500 | - |
| Compound X | 10 | 152 ± 7 | 25,000 ± 1,200 | 16.7% |
| Compound X | 30 | 148 ± 9 | 21,000 ± 1,100 | 30.0% |
| Positive Control | 10 | 150 ± 6 | 19,000 ± 950 | 36.7% |
| Data are presented as mean ± SEM. |
Table 2: Chronic Effects of Compound X on Metabolic Parameters in db/db Mice (4-week study)
| Parameter | Vehicle | Compound X (10 mg/kg) | Compound X (30 mg/kg) | Positive Control (10 mg/kg) |
| Body Weight Change (g) | +5.2 ± 0.8 | +2.1 ± 0.5 | +1.5 ± 0.4 | +1.8 ± 0.6 |
| Food Intake ( g/day ) | 8.5 ± 0.5 | 7.2 ± 0.4 | 6.8 ± 0.3 | 6.9 ± 0.4 |
| Fasting Blood Glucose (mg/dL) | 450 ± 25 | 320 ± 20 | 250 ± 18 | 230 ± 15 |
| Plasma Triglycerides (mg/dL) | 280 ± 15 | 190 ± 12 | 150 ± 10 | 140 ± 9*** |
| Liver Weight (g) | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |
IV. Visualization of Pathways and Workflows
Signaling Pathway
Caption: PPAR Signaling Pathway Activation.
Experimental Workflow
Caption: Chronic In Vivo Efficacy Study Workflow.
Logical Relationships in Data Analysis
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zebrafish as a Model to Study the Role of Peroxisome Proliferating-Activated Receptors in Adipogenesis and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. advinus.com [advinus.com]
Application Notes & Protocols: 4-(4-Bromophenoxy)butanoic Acid in the Development of Targeted Protein Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-Bromophenoxy)butanoic acid as a versatile chemical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role in constructing bifunctional molecules designed to induce the degradation of specific protein targets through the ubiquitin-proteasome system. Detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker are provided, alongside data presentation and visualization to guide researchers in this innovative field of drug discovery.
Introduction to this compound as a PROTAC Linker
PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by dictating the spatial orientation of the POI and the E3 ligase within the ternary complex.[]
This compound is a valuable building block for the synthesis of ether-based PROTAC linkers. Its structure offers several advantages:
-
Bifunctionality: The carboxylic acid group provides a handle for amide bond formation with an amine-functionalized POI ligand or E3 ligase ligand.
-
Reactive Handle: The bromo-aromatic group allows for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions to connect the other ligand.
-
Defined Length and Flexibility: The four-carbon chain with a phenoxy group provides a specific length and degree of conformational flexibility that can be optimal for the formation of a productive ternary complex.[1]
-
Chemical Stability: The ether linkage formed is generally stable to metabolic degradation.
Below is a diagram illustrating the general structure of a PROTAC and the role of the linker.
Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Synthesis of the Linker-E3 Ligase Conjugate
This step involves the coupling of this compound with an amine-functionalized Cereblon ligand (e.g., Pomalidomide-NH2).
Caption: Synthesis of the Linker-E3 Ligase Conjugate.
Protocol:
-
To a solution of this compound (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized Cereblon ligand (e.g., Pomalidomide-NH2) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired linker-E3 ligase conjugate.
Step 2: Coupling of the Linker-E3 Ligase Conjugate with the POI Ligand
This step involves a nucleophilic aromatic substitution (SNAr) reaction between the bromo-aromatic group of the linker-E3 ligase conjugate and a phenol-containing POI ligand.
Caption: Final PROTAC assembly via SNAr reaction.
Protocol:
-
To a solution of the linker-E3 ligase conjugate (1.0 eq) and the phenol-containing POI ligand (1.1 eq) in anhydrous DMF, add potassium carbonate (K2CO3) (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table presents hypothetical data for a series of PROTACs synthesized with linkers derived from this compound, targeting a hypothetical kinase "Kinase X".
| PROTAC ID | Linker Length (atoms) | Target (Cell Line) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 10 | Kinase X (MCF-7) | 25 | 95 |
| PROTAC-B | 12 | Kinase X (MCF-7) | 10 | 98 |
| PROTAC-C | 14 | Kinase X (MCF-7) | 50 | 90 |
| Negative Control | 12 | Kinase X (MCF-7) | >1000 | <10 |
Data are hypothetical and for illustrative purposes only.
The binding affinities of the PROTAC to the POI and the E3 ligase, as well as the stability of the ternary complex, are also crucial parameters.
| PROTAC ID | Binding Affinity to Kinase X (Kd, nM) | Binding Affinity to CRBN (Kd, nM) | Ternary Complex Stability (τ, min) |
| PROTAC-A | 50 | 150 | 30 |
| PROTAC-B | 45 | 140 | 60 |
| PROTAC-C | 55 | 160 | 25 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This compound serves as a practical and effective building block for the synthesis of PROTAC linkers. Its chemical properties allow for straightforward and modular assembly of PROTAC molecules. The protocols and data presented herein provide a foundational guide for researchers to design, synthesize, and evaluate novel targeted protein degraders. The optimization of the linker length and composition, for which this compound is a valuable starting point, is a key determinant in the development of potent and selective PROTAC-based therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromophenoxy)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step process. It begins with a Williamson ether synthesis reaction between 4-bromophenol and an alkylating agent, typically a 4-halobutanoate ester like ethyl 4-bromobutanoate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: Key parameters to optimize include the choice of base, solvent, and reaction temperature. A moderately strong base, such as potassium carbonate, is often used to deprotonate the 4-bromophenol. The choice of a polar aprotic solvent, like acetone or DMF, can facilitate the reaction. Temperature control is crucial to balance the reaction rate and minimize the formation of side products.
Q3: What are the common challenges during the hydrolysis of the ester intermediate?
A3: Incomplete hydrolysis is a frequent issue, leading to contamination of the final product with the starting ester. Ensuring a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) and adequate reaction time and temperature is essential. Another challenge is the potential for side reactions if the conditions are too harsh.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of impurities.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
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Symptom: Analytical data (e.g., NMR, HPLC) of the final product shows signals corresponding to 4-bromophenol or ethyl 4-(4-bromophenoxy)butanoate.
-
Root Cause & Mitigation:
-
Incomplete Williamson Ether Synthesis:
-
Cause: Insufficient base, low reaction temperature, or short reaction time.
-
Solution: Ensure at least one equivalent of base is used. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of 4-bromophenol. Consider a moderate increase in reaction temperature or extending the reaction time.
-
-
Incomplete Hydrolysis:
-
Cause: Insufficient hydrolyzing agent (e.g., NaOH), low temperature, or inadequate reaction time.
-
Solution: Use a sufficient excess of the base for hydrolysis. Ensure the reaction mixture is homogeneous to allow for efficient reaction. Monitor the disappearance of the ester peak by TLC or LC-MS before proceeding with the workup.
-
-
Issue 2: Formation of Isomeric Impurities (C-alkylation vs. O-alkylation)
A significant challenge in the Williamson ether synthesis with phenoxides is the potential for alkylation at the carbon atoms of the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).
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Symptom: The presence of unexpected peaks in the HPLC chromatogram or complex aromatic signals in the 1H NMR spectrum that do not correspond to the starting materials or the desired product.
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Root Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring. While O-alkylation is generally favored, certain conditions can promote C-alkylation. "Softer" electrophiles, such as alkyl bromides, can have a higher propensity for C-alkylation compared to "harder" electrophiles.
-
Potential C-Alkylated Impurities:
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2-(4-hydroxy-3-bromophenyl)butanoic acid
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3-(4-hydroxy-3-bromophenyl)butanoic acid
-
-
Mitigation:
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Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Protic solvents can solvate the oxygen of the phenoxide, potentially favoring C-alkylation to a greater extent. Using polar aprotic solvents like DMF or acetonitrile is generally recommended.
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Counter-ion: The nature of the cation associated with the phenoxide can also play a role.
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Purification: Careful purification by column chromatography or recrystallization is often necessary to separate the desired O-alkylated product from any C-alkylated isomers.
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Issue 3: Impurities from Starting Materials
The purity of the starting materials is critical for obtaining a high-purity final product.
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Symptom: Presence of impurities in the final product that are not related to the main reaction pathway.
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Root Cause & Mitigation:
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4-Bromophenol Impurities: Commercial 4-bromophenol may contain isomers (2-bromophenol, 3-bromophenol) or di-brominated phenols from its synthesis.
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Solution: Use high-purity 4-bromophenol (≥99%). If necessary, purify the starting material by recrystallization or sublimation.
-
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Ethyl 4-bromobutanoate Impurities: This reagent can degrade over time, potentially forming byproducts. It is also considered a potential genotoxic impurity in pharmaceutical applications.
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Solution: Use freshly distilled or high-purity ethyl 4-bromobutanoate. Store it properly to prevent degradation.
-
-
Summary of Potential Impurities
| Impurity Name | Structure | Likely Origin |
| 4-Bromophenol | Br-C₆H₄-OH | Unreacted starting material |
| Ethyl 4-(4-bromophenoxy)butanoate | Br-C₆H₄-O-(CH₂)₃-COOEt | Incomplete hydrolysis of the intermediate |
| 2-Bromo-4-(carboxymethoxy)benzoic acid | Isomeric impurity from C-alkylation | Side reaction during Williamson ether synthesis |
| 4-Bromo-2-(3-carboxypropyl)phenol | Isomeric impurity from C-alkylation | Side reaction during Williamson ether synthesis |
| 2-Bromophenol / 3-Bromophenol | Isomeric bromophenols | Impurity in the 4-bromophenol starting material |
| Dibromophenols | Di-halogenated phenols | Impurity in the 4-bromophenol starting material |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-bromophenoxy)butanoate (Williamson Ether Synthesis)
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To a solution of 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF) is added potassium carbonate (1.5 equivalents).
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The mixture is stirred at room temperature for 30 minutes.
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Ethyl 4-bromobutanoate (1.1 equivalents) is added dropwise to the reaction mixture.
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The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-bromophenol is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-(4-bromophenoxy)butanoate
-
Ethyl 4-(4-bromophenoxy)butanoate (1 equivalent) is dissolved in a mixture of ethanol and water.
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Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS until the starting ester is no longer detectable.
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After cooling, the ethanol is removed under reduced pressure.
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The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of impurity formation.
Troubleshooting guide for "4-(4-Bromophenoxy)butanoic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "4-(4-Bromophenoxy)butanoic acid" and related syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis followed by hydrolysis.
Q1: My reaction to synthesize the ethyl ester of this compound has a low yield. What are the common causes?
A1: Low yields in the Williamson ether synthesis of the precursor ester are often due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is the E2 elimination of the alkyl halide, especially if it is secondary or sterically hindered.[1] Another potential issue is the C-alkylation of the 4-bromophenoxide ion, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1]
Troubleshooting Steps:
-
Choice of Alkyl Halide: Ensure you are using a primary alkyl halide, such as ethyl 4-bromobutanoate. Using secondary or tertiary halides will favor the E2 elimination side reaction.[1]
-
Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) to deprotonate the 4-bromophenol. Very strong bases can increase the rate of elimination reactions.
-
Reaction Temperature: Maintain a moderate reaction temperature (e.g., 60-80°C). Higher temperatures can favor the elimination pathway.
-
Solvent: Use a polar aprotic solvent such as DMF or acetone to facilitate the Sₙ2 reaction.
-
Moisture Control: Ensure all reagents and glassware are dry, as water can hydrolyze the alkyl halide and deactivate the phenoxide.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides your desired product, common impurities include:
-
Unreacted 4-bromophenol: This is a common starting material that may not have fully reacted.
-
Unreacted ethyl 4-bromobutanoate: The other starting material may also be present if the reaction did not go to completion.
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Elimination byproduct (ethyl but-3-enoate): Formed from the E2 elimination of ethyl 4-bromobutanoate.
-
C-alkylation products: Isomers where the butanoate chain is attached to the carbon of the benzene ring.
Q3: How can I effectively purify my crude this compound?
A3: A multi-step purification process is often necessary.
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Work-up: After the hydrolysis of the ester, the reaction mixture should be acidified to precipitate the carboxylic acid. The crude product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.
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Aqueous Wash: Wash the organic layer with water to remove any remaining inorganic salts and water-soluble impurities.
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Column Chromatography: For high purity, silica gel column chromatography is effective. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired product from less polar impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can further enhance purity.
Q4: My final this compound product is an oil, but I expected a solid. What should I do?
A4: While some phenoxyalkanoic acids are solids, it is possible for your product to be a persistent oil, especially if minor impurities are present that inhibit crystallization.
-
Confirm Identity: Use spectroscopic methods like ¹H NMR and ¹³C NMR to confirm that the major component of the oil is indeed the correct product.
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High Vacuum: Attempt to remove any residual solvent or volatile impurities by placing the oil under a high vacuum for an extended period.
-
Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization or wash away impurities that are preventing solidification.
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Re-purification: If the NMR spectrum shows significant impurities, re-purification by column chromatography may be necessary.
Data Presentation
Table 1: Troubleshooting Summary for Williamson Ether Synthesis of Ethyl 4-(4-Bromophenoxy)butanoate
| Problem | Potential Cause | Recommended Solution |
| Low Yield | E2 Elimination Side Reaction | Use a primary alkyl halide (ethyl 4-bromobutanoate). Maintain moderate reaction temperature (60-80°C). |
| C-Alkylation of Phenoxide | Use a polar aprotic solvent (e.g., DMF, acetone). | |
| Incomplete Reaction | Ensure anhydrous conditions. Allow for sufficient reaction time (monitor by TLC). | |
| Multiple Spots on TLC | Unreacted Starting Materials | Increase reaction time or temperature slightly. Ensure correct stoichiometry of reagents. |
| Formation of Byproducts | Optimize reaction conditions to favor Sₙ2 over elimination and C-alkylation. | |
| Product is an Oil | Presence of Impurities | Purify by column chromatography. Attempt trituration with a non-polar solvent. |
| Residual Solvent | Dry the product under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-Bromophenoxy)butanoate
This protocol is adapted from a similar synthesis of ethyl 4-(3-bromophenoxy)butyrate.
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Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenol (1 equivalent), ethyl 4-bromobutanoate (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reagents.
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Reaction: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the progress of the reaction by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-bromophenoxy)butanoate.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ethyl 4-(4-bromophenoxy)butanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
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Heating: Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water. If the product is an oil, extract it with diethyl ether.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Simplified auxin signaling pathway activated by this compound.
References
How to increase the yield of "4-(4-Bromophenoxy)butanoic acid" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Bromophenoxy)butanoic acid, with a focus on increasing the reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-bromophenol acts as the nucleophile, attacking an ethyl or methyl ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate). The resulting ester is then hydrolyzed to yield the final carboxylic acid product. This SN2 reaction is known for its broad scope and reliability in forming ethers.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
4-Bromophenol
-
A suitable 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate or methyl 4-chlorobutanoate.
-
A base to deprotonate the 4-bromophenol, such as sodium hydroxide (NaOH)[4], potassium carbonate (K₂CO₃), or sodium hydride (NaH).[2]
-
A suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, or the parent alcohol of the alkoxide.[2][5]
Q3: What are the typical yields for this synthesis, and what factors can influence it?
A3: Yields can vary significantly based on the optimization of reaction conditions. While a specific yield for this exact compound is not consistently reported across the literature, analogous Williamson ether syntheses can achieve high yields, sometimes exceeding 80-90% with careful optimization.[6] Key factors influencing the yield include the choice of base, solvent, reaction temperature, and the purity of the starting materials. Side reactions, such as elimination or O- vs. C-alkylation of the phenoxide, can reduce the overall yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-bromophenol.2. Low reactivity of the alkyl halide.3. Reaction temperature is too low.4. Ineffective solvent. | 1. Use a stronger base (e.g., NaH) or ensure anhydrous conditions if using a moisture-sensitive base. Ensure stoichiometric amounts of base are used.2. Use a more reactive alkyl halide (I > Br > Cl). Consider using a tosylate or mesylate as the leaving group.[1]3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[7]4. Switch to a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.[2] |
| Presence of Unreacted 4-Bromophenol | 1. Insufficient amount of the 4-halobutanoate ester.2. Incomplete reaction. | 1. Use a slight excess (1.1-1.2 equivalents) of the 4-halobutanoate ester.2. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Side Products (e.g., from elimination) | 1. The alkyl halide is sterically hindered (secondary or tertiary).2. The reaction temperature is too high. | 1. Ensure a primary alkyl halide is used for the butanoate chain.[1]2. Optimize the temperature to favor substitution over elimination. Running the reaction at the lowest effective temperature is recommended. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of closely related side products. | 1. Perform an aqueous workup with a basic solution (e.g., sodium bicarbonate) to remove unreacted acidic 4-bromophenol.[4]2. Utilize column chromatography for purification if simple extraction and recrystallization are insufficient. A typical eluent system could be a mixture of ethyl acetate and hexane.[6] |
Quantitative Data on Yield Optimization
The following table summarizes the impact of different reaction parameters on the yield of etherification reactions, based on general principles and analogous syntheses.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference Principle |
| Base | K₂CO₃ | ~60-70 | NaH | >85 | Stronger bases ensure more complete formation of the nucleophile. |
| Solvent | Ethanol | ~50-60 | DMF | >80 | Polar aprotic solvents accelerate SN2 reactions.[2] |
| Leaving Group | Ethyl 4-chlorobutanoate | ~40-50 | Ethyl 4-bromobutanoate | >75 | Better leaving groups (Br⁻ vs. Cl⁻) increase the reaction rate. |
| Temperature | Room Temperature | Low | 80-100 °C | Optimal | Increased temperature generally increases reaction rate, but excessive heat can promote side reactions.[7] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the Williamson ether synthesis.
Materials:
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4-Bromophenol
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Ethyl 4-bromobutanoate
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether
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1 M Sodium hydroxide (NaOH) solution
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1 M Hydrochloric acid (HCl) solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromophenol (1.0 eq). Dissolve it in anhydrous DMF. To this solution, add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
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Etherification: Cool the reaction mixture back to 0 °C. Add ethyl 4-bromobutanoate (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC.
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Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
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Hydrolysis: Remove the solvent under reduced pressure to obtain the crude ester. To the crude ester, add a solution of NaOH (2.0 eq) in a mixture of water and ethanol. Reflux the mixture until the ester is completely hydrolyzed (monitor by TLC).
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Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the pH is approximately 2. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
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Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[8]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Synthesis [organic-chemistry.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. data.epo.org [data.epo.org]
- 6. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Identifying and characterizing side reaction products of "4-(4-Bromophenoxy)butanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenoxy)butanoic acid. The primary synthesis route discussed is the Williamson ether synthesis, a versatile and widely used method for preparing ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 4-bromophenol (4-bromophenoxide) is reacted with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Q2: What are the potential side reactions and resulting byproducts in this synthesis?
A2: The primary side reactions of concern during the Williamson ether synthesis of this compound are:
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E2 Elimination: The alkylating agent, ethyl 4-bromobutanoate, can undergo an E2 elimination reaction in the presence of the basic phenoxide, leading to the formation of ethyl but-3-enoate.
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C-Alkylation: The 4-bromophenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether or at a carbon atom on the aromatic ring (C-alkylation). C-alkylation typically occurs at the ortho position to the hydroxyl group, which would result in the formation of 2-(4-carboxypropyl)-4-bromophenol.[1]
Q3: How can I minimize the formation of these side products?
A3: To favor the desired O-alkylation and minimize side reactions, consider the following strategies:
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Choice of Base and Solvent: Using a milder base and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone can favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, making it less available for nucleophilic attack and potentially increasing the likelihood of C-alkylation.
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Reaction Temperature: Maintaining a moderate reaction temperature is crucial. Higher temperatures can favor the elimination reaction.
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Nature of the Alkylating Agent: Using an alkylating agent with a good leaving group that is not sterically hindered will promote the SN2 reaction over elimination.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of the Desired Product | - Incomplete reaction. - Predominance of side reactions (E2 elimination or C-alkylation). - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions to favor O-alkylation (see FAQ 3). - Ensure efficient extraction and careful purification to minimize product loss. |
| Presence of a Significant Amount of Unreacted 4-Bromophenol | - Insufficient base to deprotonate the phenol completely. - Inactive alkylating agent. | - Use a slight excess of a strong base (e.g., sodium hydride or potassium carbonate) to ensure complete formation of the phenoxide. - Check the purity and reactivity of the ethyl 4-bromobutanoate. |
| Identification of an Unexpected Impurity by NMR or MS | - Formation of the C-alkylation side product. - Formation of the elimination side product. - Impurities in starting materials. | - Compare the spectral data of the impurity with the expected data for potential side products (see Table 2). - Analyze the starting materials for purity before conducting the reaction. |
| Difficulty in Separating the Product from Side Products | - Similar polarities of the desired product and impurities. | - Employ column chromatography with a carefully selected solvent system for effective separation. - Recrystallization from a suitable solvent can also be an effective purification method. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound via the Williamson ether synthesis is provided below. This is a two-step process involving the initial synthesis of the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 4-(4-Bromophenoxy)butanoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF.
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Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium 4-bromophenoxide.
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Alkylation: Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC until the starting material is consumed.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude ethyl 4-(4-bromophenoxy)butanoate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
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Hydrolysis: Dissolve the purified ethyl 4-(4-Bromophenoxy)butanoate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully consumed.
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Workup: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent to remove any unreacted ester.
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Acidification: Acidify the aqueous layer with a mineral acid (e.g., 2 M HCl) until the product precipitates.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.
Data Presentation
Table 1: Summary of Expected Yields and Purity
| Product | Synthesis Step | Typical Yield (%) | Typical Purity (%) |
| Ethyl 4-(4-Bromophenoxy)butanoate | Williamson Ether Synthesis | 80-90 | >95 (after chromatography) |
| This compound | Hydrolysis | 90-98 | >98 (after recrystallization) |
Table 2: Characterization Data of Main Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key MS Fragments (m/z) |
| This compound | C₁₀H₁₁BrO₃ | 259.09 | 7.38 (d, 2H), 6.80 (d, 2H), 4.01 (t, 2H), 2.55 (t, 2H), 2.15 (m, 2H), 11.5 (br s, 1H) | 258/260 [M-H]⁻, 172/174, 157 |
| Ethyl but-3-enoate | C₆H₁₀O₂ | 114.14 | 5.90 (m, 1H), 5.25 (m, 2H), 4.15 (q, 2H), 3.10 (d, 2H), 1.25 (t, 3H) | 114 [M]⁺, 88, 69 |
| 2-(4-Carboxypropyl)-4-bromophenol | C₁₀H₁₁BrO₃ | 259.09 | 7.20 (d, 1H), 6.95 (dd, 1H), 6.70 (d, 1H), 4.5 (br s, 1H), 2.80 (t, 2H), 2.50 (t, 2H), 1.90 (m, 2H) | 258/260 [M-H]⁻, 185/187, 172/174 |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-(4-Bromophenyl)butanoic Acid by Recrystallization
Note to the User: The information provided pertains to "4-(4-Bromophenyl)butanoic acid," as it is more extensively documented in scientific literature for recrystallization procedures than "4-(4-Bromophenoxy)butanoic acid." The methodologies and troubleshooting advice are based on the chemical properties of this compound and general principles for the purification of aromatic carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of 4-(4-Bromophenyl)butanoic acid?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 4-(4-Bromophenyl)butanoic acid, which is an aromatic carboxylic acid, good starting points for solvent selection include:
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Non-polar solvents: Heptane has been successfully used for the recrystallization of similar compounds.[1]
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Mixed solvent systems: A combination of a solvent in which the compound is soluble (like ethanol or acetone) and an anti-solvent in which it is poorly soluble (like water) can be effective.
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Other organic solvents: Toluene or mixtures of toluene and petroleum ether are also potential candidates for recrystallizing aromatic carboxylic acids.[2]
It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the best choice.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. The melting point of 4-(4-Bromophenyl)butanoic acid is approximately 76-80°C.[3] To remedy this, you can:
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Reheat the solution to redissolve the oil.
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Add more solvent to decrease the saturation of the solution.
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Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
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Consider a different solvent or solvent system, potentially one with a lower boiling point.
Q3: I have a very low yield of crystals after recrystallization. What are the possible reasons and how can I improve it?
A3: A low yield can be due to several factors:
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Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor even after cooling. You can try to evaporate some of the solvent and cool the solution again.
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Cooling the solution too quickly: This can lead to the formation of small, impure crystals. A slower cooling process is generally better.
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Washing the crystals with too much cold solvent: The washing step should be done with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.
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Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some of your product might have crystallized on the filter paper. Using a pre-heated funnel can help prevent this.
Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A4: If crystals do not form spontaneously, you can try the following techniques to induce crystallization:
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Scratch the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
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Add a seed crystal: If you have a small amount of pure 4-(4-Bromophenyl)butanoic acid, adding a tiny crystal to the cooled solution can initiate crystallization.
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Cool the solution in an ice bath: Lowering the temperature further will decrease the solubility of your compound and may promote crystal formation.
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Reduce the volume of the solvent: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of it and then try to cool it again.
Experimental Protocol: Recrystallization of 4-(4-Bromophenyl)butanoic acid
This protocol is adapted from a procedure for a structurally similar compound and general practices for recrystallizing aromatic carboxylic acids.[1][2]
Materials:
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Crude 4-(4-Bromophenyl)butanoic acid
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Recrystallization solvent (e.g., heptane, or an ethanol/water mixture)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude 4-(4-Bromophenyl)butanoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solvent boils. Continue adding small portions of the hot solvent until the compound just dissolves completely.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Once dry, determine the melting point to assess the purity. The melting point of pure 4-(4-Bromophenyl)butanoic acid is approximately 76-80°C.[3]
Data Presentation
Table 1: Physical and Chemical Properties of 4-(4-Bromophenyl)butanoic acid
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁BrO₂ | [3] |
| Molecular Weight | 243.10 g/mol | |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | ~76-80°C | [3] |
| Solubility | Soluble in organic solvents (alcohols, ketones, esters), slightly soluble in water. | [3] |
Table 2: Suggested Solvents for Recrystallization
| Solvent/System | Type | Rationale |
| Heptane | Single Solvent | Proven effective for similar aromatic carboxylic acids.[1] |
| Ethanol/Water | Mixed Solvent | Good for compounds with moderate polarity; ethanol dissolves the compound, and water acts as an anti-solvent. |
| Toluene | Single Solvent | Aromatic solvent that can be effective for aromatic compounds. |
| Toluene/Petroleum Ether | Mixed Solvent | Toluene dissolves the compound, and petroleum ether acts as an anti-solvent.[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent used.- Solution is supersaturated. | - Evaporate some solvent and re-cool.- Scratch the inner wall of the flask.- Add a seed crystal. |
| "Oiling out" | - Compound is precipitating above its melting point.- High level of impurities. | - Reheat to dissolve the oil, add more solvent, and cool slowly.- Consider pre-purification by another method if heavily impure. |
| Low crystal yield | - Incomplete crystallization.- Excessive washing of crystals.- Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath to recover more product.- Use a minimal amount of ice-cold solvent for washing.- Ensure the funnel is pre-heated during hot filtration. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Visualizations
Caption: Experimental workflow for the purification of 4-(4-Bromophenyl)butanoic acid.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Purifying 4-(4-Bromophenoxy)butanoic acid with Silica Gel Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the purification of "4-(4-Bromophenoxy)butanoic acid" using silica gel chromatography. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this purification process.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the silica gel chromatography of this compound.
Problem: The compound is not moving off the baseline (Low Rf value).
| Possible Cause | Solution |
| Insufficiently polar mobile phase. | The carboxylic acid group in this compound makes it a polar compound that interacts strongly with the polar silica gel stationary phase. Increase the polarity of your mobile phase. For a common solvent system like ethyl acetate/hexane, this means increasing the proportion of ethyl acetate.[1] |
| Strong adsorption to acidic silica. | The acidic nature of silica gel can lead to strong interactions with the carboxylic acid moiety. To counteract this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This can help to protonate the silica surface silanol groups and reduce their interaction with your acidic compound. |
| Sample overload. | Applying too much sample can lead to broad bands that appear as streaking from the baseline. Try loading a smaller amount of your crude material onto the column. |
Problem: The compound is running with the solvent front (High Rf value).
| Possible Cause | Solution |
| Mobile phase is too polar. | A highly polar mobile phase will not effectively displace your compound from the solvent, causing it to travel with the solvent front. Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Cracked or channeled column bed. | An improperly packed column can have channels that allow the solvent and sample to pass through without proper interaction with the stationary phase. Repack the column carefully, ensuring a uniform and compact bed. |
Problem: The compound is streaking or tailing on the column.
| Possible Cause | Solution |
| Strong acid-base interactions with silica. | As an acidic compound, this compound can exhibit tailing due to strong interactions with the silica surface. Adding a small percentage of acetic or formic acid to the mobile phase can often resolve this by minimizing these interactions. |
| Sample insolubility in the mobile phase. | If the compound is not fully soluble in the mobile phase as it moves down the column, it can lead to streaking. Ensure your chosen mobile phase is a good solvent for your compound. If necessary, consider a different solvent system. |
| Sample degradation on silica. | Although less common for this specific compound, some molecules can degrade on the acidic surface of silica gel.[2] If you suspect degradation, you can neutralize the silica gel by pre-flushing the column with a mobile phase containing a small amount of a base like triethylamine (1-3%), followed by equilibration with the regular mobile phase.[3][4] |
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | The polarity of the mobile phase is critical for achieving good separation. A solvent system that gives your target compound an Rf value of around 0.2-0.4 on a TLC plate is a good starting point for column chromatography.[5] |
| Column overloading. | Too much sample will lead to broad, overlapping bands. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[5] |
| Gradient elution may be required. | If impurities are very close in polarity to your target compound, a single solvent mixture (isocratic elution) may not be sufficient. Consider using a gradient elution, where you start with a less polar solvent system and gradually increase the polarity during the run. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A good starting point for Thin Layer Chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate and hexane. A common ratio that has been used for similar compounds is 1:3 (v/v) ethyl acetate/hexane. You can then optimize this ratio based on the observed Rf value of your compound.
Q2: How do I determine the optimal mobile phase?
The optimal mobile phase should provide a good separation between your target compound and any impurities. Use TLC to screen different solvent ratios. Aim for an Rf value for this compound in the range of 0.2 to 0.4. A lower Rf provides better separation but requires a longer elution time, while a higher Rf leads to faster elution but potentially poorer separation.
Q3: My compound is a solid. How should I load it onto the column?
You have two main options for loading a solid sample:
-
Wet Loading: Dissolve the minimum amount of your crude solid in a suitable solvent (ideally the mobile phase or a slightly more polar solvent) and carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve your crude solid in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column bed. Dry loading is often preferred as it can lead to sharper bands and better separation.[5]
Q4: Why is my purified compound still showing acidic properties?
Silica gel itself is acidic due to the presence of silanol (Si-OH) groups on its surface.[6] Even after purification, trace amounts of acidic residue from the silica or the mobile phase additives (like acetic acid) might be present. To remove these, you can dissolve your purified compound in an organic solvent and wash it with a mild aqueous base (like saturated sodium bicarbonate solution), followed by a water wash and drying of the organic layer.
Q5: Can I use other solvents besides ethyl acetate and hexane?
Yes, other solvent systems can be used. For example, dichloromethane/methanol is another common system for polar compounds. However, ethyl acetate and hexane are often preferred due to their lower toxicity and good separation capabilities for a wide range of compounds. The choice of solvent will depend on the specific impurities in your crude mixture.
Data Presentation
Table 1: Illustrative Rf Values of this compound in Various Ethyl Acetate/Hexane Mixtures.
| Ethyl Acetate (%) | Hexane (%) | Approximate Rf Value | Observations |
| 10 | 90 | ~0.1 | Compound moves slowly, good for separating from less polar impurities. |
| 20 | 80 | ~0.25 | Good starting point for column chromatography, balances separation and elution time. |
| 30 | 70 | ~0.4 | Faster elution, may be suitable if impurities are significantly more or less polar. |
| 40 | 60 | ~0.6 | Compound moves quickly, risk of co-elution with impurities of similar polarity. |
Note: These are approximate values and can vary depending on the specific brand of TLC plates, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
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Preparation: Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
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Making the Slurry: In a beaker, weigh out the required amount of silica gel. Add the initial, least polar mobile phase to the silica gel to create a slurry that is easily pourable but not too dilute.[5][7]
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Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[7]
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Equilibration: Once all the silica has been added and has settled, add a final layer of sand (approximately 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.
Protocol 2: Dry Loading the Sample
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Sample Preparation: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Adsorption onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to the solution.
-
Solvent Removal: Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.
-
Loading: Carefully add this powder to the top of the packed and equilibrated column.
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Final Preparation: Gently add a thin layer of sand on top of the sample layer before slowly adding the mobile phase.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common silica gel chromatography issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Preventing degradation of "4-(4-Bromophenoxy)butanoic acid" during storage
Technical Support Center: 4-(4-Bromophenoxy)butanoic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] The recommended storage temperature is typically not specified, but keeping it in a cool environment is crucial. It should be stored away from incompatible materials such as strong oxidizing agents, alkaline substances, and strong bases.[2][3]
Q2: What are the physical properties of this compound?
A2: It is a solid, white to pale yellow substance.[4] It is soluble in organic solvents like alcohols, ketones, and esters, but only slightly soluble in water.[4]
Q3: What are the potential signs of degradation?
A3: Visual signs of degradation can include a change in color from white/pale yellow to a darker shade, or a change in the texture of the solid. The appearance of new peaks in analytical tests like HPLC or the presence of an unusual odor (other than its intrinsic smell) can also indicate degradation.
Q4: What are the primary pathways of degradation for this type of compound?
A4: For phenoxyalkanoic acids, the main degradation mechanisms include photodegradation, and microbial or bacterial degradation.[5][6] While more common in soil environments, contamination of the stored product with moisture and microorganisms could potentially initiate degradation.[5][6] Thermal decomposition can also occur at high temperatures, leading to the release of irritating gases and vapors, such as carbon oxides and hydrogen halides.[2][3]
Q5: What are the known incompatible materials?
A5: this compound is incompatible with strong oxidizing agents, alkaline materials, and strong bases.[2][3] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guide
If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow to identify the potential cause and take corrective action.
Caption: A workflow diagram for troubleshooting potential degradation issues.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool | To minimize the rate of potential thermal degradation. |
| Atmosphere | Dry, well-ventilated | To prevent hydrolysis and reactions with atmospheric moisture.[1] |
| Container | Tightly closed | To prevent exposure to moisture and contaminants.[1] |
| Light | Protect from light (e.g., amber vial) | Although not explicitly stated, photodegradation is a known pathway for this class of compounds.[5] |
| Inert Gas | Recommended for long-term storage | To displace oxygen and moisture, further minimizing oxidative and hydrolytic degradation. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and detect potential degradation products.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve if quantitative analysis is needed.
-
-
Sample Preparation:
-
Prepare a sample of the stored this compound at the same concentration as the standard (1 mg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 225 nm or 275 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the standard and sample solutions.
-
Compare the chromatogram of the sample to the standard. The retention time of the main peak should match.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks.
-
The presence of new, significant peaks in the sample chromatogram that are not present in the standard suggests the presence of degradation products.
-
Logical Flow for Stability Testing
The following diagram illustrates the logical workflow for conducting a long-term stability study on the compound.
Caption: A logical workflow for a long-term chemical stability study.
References
Technical Support Center: Synthesis of 4-(4-Bromophenoxy)butanoic Acid Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(4-bromophenoxy)butanoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the this compound backbone?
The most prevalent method for constructing the core structure of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 4-bromophenol is typically deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic four-carbon chain, such as ethyl 4-bromobutanoate, followed by hydrolysis of the ester.
Q2: What are the critical parameters to control during the Williamson ether synthesis for this molecule?
Successful synthesis hinges on several key factors:
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Choice of Base: A sufficiently strong base is required to fully deprotonate the 4-bromophenol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH). Incomplete deprotonation will result in lower yields.[1]
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for reaction.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions. Lower temperatures generally favor the desired SN2 reaction over elimination.[1]
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Purity of Reactants: The purity of 4-bromophenol and the alkylating agent is crucial. Impurities can lead to unwanted side products and complicate purification.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A spot of the reaction mixture is compared against spots of the starting materials (4-bromophenol and the alkylating agent). The disappearance of the starting materials and the appearance of a new, more nonpolar spot (the product) indicate the progression of the reaction. Staining with potassium permanganate (KMnO4) can help visualize the spots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 4-Bromophenol: The base used may be too weak or used in insufficient quantity.[1] 2. Poor Quality of Reagents: Starting materials or solvent may be impure or contain water. 3. Reaction Temperature is Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. 4. Steric Hindrance: While less of a concern with 4-bromophenol, bulky substituents on derivatives can hinder the reaction.[1] | 1. Use a stronger base (e.g., NaH) or ensure at least one equivalent of a strong base like NaOH is used. Ensure anhydrous conditions if using water-sensitive bases. 2. Use freshly purified reagents and anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for side product formation via TLC. 4. If synthesizing a derivative with significant steric bulk, consider a longer reaction time or a more reactive electrophile. |
| Formation of Significant Side Products (e.g., from Elimination) | 1. Reaction Temperature is Too High: Higher temperatures can favor the E2 elimination side reaction, especially if the alkylating agent is a secondary or tertiary halide.[1][2] 2. Strongly Basic Conditions: The phenoxide is a strong base and can promote elimination. | 1. Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity.[1] 2. Ensure the alkylating agent is a primary halide (e.g., a 4-halobutanoate) to minimize elimination.[1] |
| Difficulty in Product Purification | 1. Presence of Unreacted 4-Bromophenol: Due to its acidic nature, 4-bromophenol can be difficult to separate from the acidic product. 2. Formation of Emulsions during Workup: The presence of both acidic and organic components can lead to emulsions during aqueous extraction. | 1. After the initial workup, wash the organic layer with a dilute aqueous base (e.g., NaHCO3 solution) to remove unreacted phenol. The desired carboxylic acid product will also be extracted into the aqueous layer. Acidification of this aqueous layer will then precipitate the pure product. 2. Add a saturated brine solution during the extraction to help break up emulsions. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvent or side products can prevent crystallization. 2. Product is inherently an oil at room temperature. | 1. Ensure all solvent is removed under high vacuum. If impurities are suspected, attempt purification by column chromatography.[3] 2. If the product is pure and still an oil, it may be necessary to proceed to the next step without crystallization or attempt to form a solid salt for easier handling. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization.
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Deprotonation of 4-Bromophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF). Add a base (e.g., sodium hydroxide, 1.1 equivalents) and stir the mixture at room temperature for 30 minutes.
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Ether Formation: To the resulting phenoxide solution, add ethyl 4-bromobutanoate (1 equivalent). Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
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Workup and Ester Hydrolysis: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine. To hydrolyze the ester, the organic layer can be stirred with an aqueous solution of a strong base (e.g., 2M NaOH) at room temperature or with gentle heating until the ester is fully consumed (monitor by TLC).
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Purification: Separate the aqueous layer containing the sodium salt of the product. Wash the aqueous layer with a small amount of organic solvent to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 6M HCl) until the product precipitates. Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Monitoring "4-(4-Bromophenoxy)butanoic acid" Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 4-(4-Bromophenoxy)butanoic acid and its precursors using Thin-Layer Chromatography (TLC). This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively tracking the progress of their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is a two-step process beginning with a Williamson ether synthesis, followed by hydrolysis. In the first step, 4-bromophenol is reacted with an alkyl halide, such as ethyl 4-bromobutanoate, in the presence of a base to form the intermediate ester, ethyl 4-(4-bromophenoxy)butanoate. The subsequent hydrolysis of this ester yields the final product, this compound.
Q2: How can I visualize the spots of this compound and related compounds on a TLC plate?
Due to the presence of the aromatic ring, this compound and its precursors are UV-active. The most convenient and non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1] For further confirmation or if a compound is not sufficiently UV-active, various chemical stains can be employed as destructive visualization methods. These include iodine vapor, potassium permanganate stain, or a p-anisaldehyde solution followed by heating.
Q3: My carboxylic acid product is streaking on the TLC plate. How can I fix this?
Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the strong interaction between the acidic functional group and the polar stationary phase. To resolve this, a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), should be added to the mobile phase. This acidic modifier helps to suppress the ionization of the carboxylic acid, leading to more compact and well-defined spots.
Q4: The Rf values of my starting material and product are too close. What can I do to improve separation?
If the separation between your starting material and product is poor, you will need to adjust the polarity of your mobile phase.
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If the spots are too high on the plate (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexanes).
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If the spots are too low on the plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent. Experimenting with different solvent systems (e.g., dichloromethane/methanol) can also improve separation.
Q5: I don't see any spots on my TLC plate. What could be the problem?
There are several potential reasons for not observing any spots on your TLC plate:
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The sample is too dilute: Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.
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The compound is not UV-active: While this compound and its precursors are expected to be UV-active, if you suspect a different product has formed that is not, use a chemical stain for visualization.
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The compound has evaporated: This is unlikely for the compounds in this synthesis but can occur with very volatile substances.
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The spotting line was below the solvent level in the developing chamber: This will cause your sample to dissolve into the solvent reservoir instead of eluting up the plate.
Experimental Protocols and Data
Protocol 1: Williamson Ether Synthesis of Ethyl 4-(4-bromophenoxy)butanoate
This procedure outlines the synthesis of the ester intermediate.
Materials:
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4-bromophenol
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Ethyl 4-bromobutanoate
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Potassium carbonate (K₂CO₃)
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Acetone
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
Procedure:
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To a round-bottom flask, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
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Stir the mixture at room temperature for 15 minutes.
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Add ethyl 4-bromobutanoate (1.1 eq) to the flask.
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Attach a reflux condenser and heat the reaction mixture to reflux.
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Monitor the reaction progress by TLC every hour.
Protocol 2: Hydrolysis of Ethyl 4-(4-bromophenoxy)butanoate
This procedure describes the conversion of the ester intermediate to the final carboxylic acid product.
Materials:
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Ethyl 4-(4-bromophenoxy)butanoate
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 4-(4-bromophenoxy)butanoate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
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Add a solution of sodium hydroxide (2.0 eq) to the flask.
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Attach a reflux condenser and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting ester has been consumed.
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After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
TLC Monitoring Protocol
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Plate Preparation: Use silica gel TLC plates with a fluorescent indicator (F₂₅₄). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
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Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the starting line. It is also highly recommended to spot the starting materials as a reference.
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Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber to allow the solvent to ascend the plate by capillary action.
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Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, further visualization can be achieved using a chemical stain.
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Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Typical Rf Values
The following table provides approximate Rf values for the compounds involved in the synthesis of this compound in a common TLC solvent system. Note that these values can vary depending on the exact conditions (temperature, plate manufacturer, chamber saturation).
| Compound | Structure | Mobile Phase (Ethyl Acetate:Hexanes, 1:4, v/v) | Mobile Phase (Ethyl Acetate:Hexanes, 1:1, v/v + 1% Acetic Acid) |
| 4-Bromophenol | 4-Br-C₆H₄-OH | ~ 0.35 | ~ 0.45 |
| Ethyl 4-bromobutanoate | Br-(CH₂)₃-COOEt | ~ 0.55 | ~ 0.65 |
| Ethyl 4-(4-bromophenoxy)butanoate | 4-Br-C₆H₄-O-(CH₂)₃-COOEt | ~ 0.45 | ~ 0.55 |
| This compound | 4-Br-C₆H₄-O-(CH₂)₃-COOH | ~ 0.10 (streaking) | ~ 0.30 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel (common for carboxylic acids). | - Dilute the sample before spotting.- Add 1-2% acetic or formic acid to the mobile phase to suppress ionization of the carboxylic acid. |
| Spots are not moving from the baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture). |
| Spots are running with the solvent front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexanes). |
| No spots are visible under UV light | - The sample is too dilute.- The compound is not UV-active.- The spotting line was submerged in the solvent. | - Concentrate the sample or apply multiple spots in the same location.- Use a chemical stain for visualization (e.g., potassium permanganate or p-anisaldehyde).- Ensure the starting line on the TLC plate is above the solvent level in the developing chamber. |
| Poor separation between two spots | - The polarity of the mobile phase is not optimal. | - Try a range of mobile phase polarities.- Consider a different solvent system (e.g., dichloromethane/methanol). |
| Appearance of a new spot during the reaction | - This indicates the formation of a product or a side product. | - Compare the Rf of the new spot to a standard of the expected product if available.- Consider potential side reactions. For example, in the Williamson ether synthesis, a side product from the elimination of ethyl 4-bromobutanoate may appear at a higher Rf than the starting materials. |
Visualizing Reaction Progress and Troubleshooting
TLC Monitoring Workflow
The following diagram illustrates the typical workflow for monitoring a reaction by TLC.
Caption: A typical workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Troubleshooting Logic for TLC
This diagram provides a decision-making process for troubleshooting common TLC issues.
Caption: A decision tree for troubleshooting common issues encountered during TLC analysis.
References
Removing unreacted starting materials from "4-(4-Bromophenoxy)butanoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesis of 4-(4-Bromophenoxy)butanoic acid.
Synthesis Overview
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, such as ethyl 4-bromobutanoate. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid product.
A common challenge in this synthesis is the presence of unreacted starting materials, namely 4-bromophenol and the ester intermediate (ethyl 4-(4-bromophenoxy)butanoate), in the final product. This guide provides detailed protocols and troubleshooting advice for their effective removal.
Diagram of the Synthetic Pathway
A schematic overview of the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a significant amount of unreacted 4-bromophenol. How can I remove it?
A1: Unreacted 4-bromophenol can be effectively removed using an acid-base extraction. 4-bromophenol is weakly acidic, while the desired product, this compound, is a carboxylic acid and thus more acidic. This difference in acidity allows for their separation.
Troubleshooting Steps:
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Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.
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Weak Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The less acidic 4-bromophenol will remain in the organic layer.
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Separation: Separate the aqueous layer (containing the product) from the organic layer (containing 4-bromophenol).
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Acidification: Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 1-2. The carboxylic acid will precipitate out of the solution.
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Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
Diagram of the Acid-Base Extraction Workflow
Workflow for the separation of this compound from 4-bromophenol.
Q2: After the reaction, I believe there is unreacted ethyl 4-bromobutanoate and the intermediate ester present. How can these be removed?
A2: Both ethyl 4-bromobutanoate and the intermediate ester, ethyl 4-(4-bromophenoxy)butanoate, are neutral organic compounds. If the hydrolysis step to form the final carboxylic acid was incomplete, these ester impurities will be present.
Troubleshooting Steps:
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Complete Hydrolysis: Ensure the hydrolysis step has gone to completion. This can be achieved by refluxing the reaction mixture with an excess of a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol/water mixture) for an adequate amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
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Purification after Hydrolysis: Once hydrolysis is complete, the desired carboxylic acid can be separated from any remaining neutral impurities using the acid-base extraction protocol described in A1. The neutral esters will remain in the organic layer.
Q3: My purified product still shows minor impurities. What other purification techniques can I use?
A3: For removing minor impurities, recrystallization or column chromatography are effective methods.
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Recrystallization: This technique relies on the difference in solubility of the product and impurities in a particular solvent.
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Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for similar carboxylic acids include ethanol/water, acetic acid/water, or toluene.
-
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.
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Stationary Phase: Silica gel is a common choice.
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Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired product.
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Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 4-Bromophenol
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Dissolve Crude Product: Dissolve the crude reaction mixture in 100 mL of diethyl ether.
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Transfer to Separatory Funnel: Transfer the ethereal solution to a 250 mL separatory funnel.
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Bicarbonate Wash: Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
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Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.
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Repeat Wash: Repeat the wash of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous layers.
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Back-Wash (Optional): To remove any entrained neutral impurities from the combined aqueous layers, wash with 20 mL of diethyl ether. Discard the ether layer.
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Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 1-2 (test with pH paper). A white precipitate of this compound should form.
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Isolate Product: Collect the solid product by vacuum filtration. Wash the solid with two 20 mL portions of cold deionized water.
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Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Protocol 2: Recrystallization
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Dissolve in Minimum Hot Solvent: In a beaker, add the crude this compound and a small amount of a suitable solvent (e.g., a mixture of ethanol and water).
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Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
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Cool Slowly: Remove the beaker from the heat and allow it to cool slowly to room temperature. Crystals of the purified product should form.
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Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the beaker with a glass rod or adding a seed crystal.
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Cool in Ice Bath: Once crystals have formed at room temperature, place the beaker in an ice bath for 30 minutes to maximize crystal formation.
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Isolate Crystals: Collect the crystals by vacuum filtration.
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Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them thoroughly.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-66 | 235-236 | Soluble in organic solvents, slightly soluble in water. |
| Ethyl 4-bromobutanoate | C₆H₁₁BrO₂ | 195.05 | - | 198-200 | Soluble in organic solvents, immiscible with water. |
| This compound | C₁₀H₁₁BrO₃ | 259.10 | 128-130 | - | Soluble in hot ethanol and acetic acid, sparingly soluble in cold water. |
Note: Data is compiled from various chemical suppliers and literature sources.
Validation & Comparative
Comparative Efficacy of Phenoxybutanoic Acid Herbicides: A Guide for Researchers
A detailed analysis of 2,4-DB and MCPB for the selective control of broadleaf weeds.
Phenoxybutanoic acid herbicides, a subgroup of the phenoxyalkanoic acid herbicides, are selective post-emergence herbicides widely utilized for the control of broadleaf weeds in a variety of agricultural settings, particularly in legume crops. This guide provides a comparative analysis of the efficacy of two prominent phenoxybutanoic acid herbicides: 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB). This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Efficacy Comparison
The efficacy of 2,4-DB and MCPB is dependent on the target weed species, its growth stage, and the application rate. The following tables summarize the herbicidal performance of these compounds against several economically important broadleaf weeds.
| Herbicide | Target Weed Species | Common Name | Efficacy (% Control) | Application Rate (kg a.i./ha) | Weed Growth Stage |
| MCPB | Chenopodium album | Common Lambsquarters | 70 - 90%[1] | 1.12 - 2.24[1] | Seedling[1] |
| Cirsium arvense | Creeping Thistle | 85 - 95%[1] | 1.68 - 2.24[1] | Rosette[1] | |
| Rumex crispus | Curled Dock | 80 - 90%[1] | 1.68 - 2.24[1] | Seedling[1] | |
| Capsella bursa-pastoris | Shepherd's Purse | 90 - 100%[1] | 1.12 - 1.68[1] | Seedling[1] | |
| Polygonum aviculare | Knotgrass | 60 - 80%[1] | 1.68 - 2.24[1] | Seedling[1] | |
| 2,4-DB | Chenopodium album | Common Lambsquarters | Controls weeds less than 1 inch tall[2] | 1 to 2 quarts/A of 2,4-DB 200 formulation[2] | < 1 inch[2] |
| Rumex crispus | Curled Dock | Control or suppression up to 3 inches tall[3] | 6 pints/A of 2,4-DB 175 formulation[3] | < 3 inches[3] |
GR50 Values for Plantago lanceolata
The dose of herbicide required to reduce plant growth by 50% (GR50) provides a precise measure of susceptibility. The following data is from a study comparing the resistance of two Plantago lanceolata (plantain) cultivars, Agritonic and Tonic.
| Herbicide | Cultivar | GR50 (g ae ha-1) |
| 2,4-DB | Agritonic | 63 |
| Tonic | 25 | |
| MCPB | Agritonic | 160 |
| Tonic | 121 |
Mechanism of Action: Synthetic Auxins
Both 2,4-DB and MCPB are classified as synthetic auxins. Their herbicidal activity stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).
Key steps in the mechanism of action include:
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Absorption and Translocation: The herbicides are absorbed by the leaves and roots of the plant and then transported to areas of active growth (meristematic tissues).
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Beta-Oxidation to Active Form: A key feature of phenoxybutanoic acid herbicides is their conversion within susceptible plants into their corresponding acetic acid analogues, which are the more herbicidally active forms. This conversion occurs through a process called beta-oxidation.
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2,4-DB is converted to 2,4-D (2,4-dichlorophenoxyacetic acid).
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MCPB is converted to MCPA (4-chloro-2-methylphenoxyacetic acid).
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Disruption of Normal Growth: The accumulation of these synthetic auxins overwhelms the plant's natural hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This results in characteristic symptoms such as twisting of stems and leaves (epinasty), and ultimately, plant death.
The selectivity of these herbicides for broadleaf weeds over many legume crops is due to differences in the rate of beta-oxidation. Tolerant plants are unable to efficiently convert the phenoxybutanoic acid to its more toxic acetic acid form.
References
A Researcher's Guide to Purity Validation of Synthesized 4-(4-Bromophenoxy)butanoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. This guide provides a comprehensive comparison of analytical methods for validating the purity of "4-(4-Bromophenoxy)butanoic acid," a compound of interest in various research domains. We present detailed experimental protocols and compare its analytical profile with a structurally similar alternative, "4-(4-Chlorophenoxy)butanoic acid," supported by experimental and predicted data.
Introduction
This compound belongs to the class of phenoxyalkanoic acids. Its synthesis, typically achieved through Williamson ether synthesis, involves the reaction of 4-bromophenol with a γ-butyrolactone derivative or a 4-halobutanoate. The potential for unreacted starting materials and side-products necessitates a robust validation workflow to confirm the purity of the final product. This guide outlines the key analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.
Purity Validation Workflow
A systematic approach is essential for the conclusive validation of synthesized this compound. The following workflow outlines the logical sequence of analytical procedures.
Comparison with an Alternative: 4-(4-Chlorophenoxy)butanoic acid
For context, the analytical data of this compound is compared with 4-(4-Chlorophenoxy)butanoic acid, an analog where the bromo-substituent is replaced by a chloro-group. This comparison helps in understanding the influence of the halogen atom on the physicochemical properties of the molecule.
| Property | This compound | 4-(4-Chlorophenoxy)butanoic acid |
| Molecular Formula | C₁₀H₁₁BrO₃ | C₁₀H₁₁ClO₃ |
| Molecular Weight | 259.10 g/mol | 214.65 g/mol |
| Melting Point | Not available | 115-120 °C[1] |
| Appearance | Solid (predicted) | White crystals[1] |
| Purity (by HPLC) | ≥ 95% (typical target) | ≥ 98%[1] |
Experimental Data and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for determining the purity of a synthesized compound by separating it from potential impurities.
Experimental Protocol:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Gradient: Start with 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of 1 mg/mL.
Data Interpretation:
The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time helps in identifying the compound, and any additional peaks indicate the presence of impurities.
| Compound | Expected Retention Time (min) |
| This compound | ~15.5 |
| 4-(4-Chlorophenoxy)butanoic acid | ~14.8 |
| 4-Bromophenol (Impurity) | ~12.1 |
| γ-Butyrolactone (Impurity) | ~3.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for the structural elucidation of organic molecules, confirming the successful synthesis of the target compound.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of the deuterated solvent.
Predicted ¹H NMR Data:
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.38 (d, 2H), 6.80 (d, 2H), 4.00 (t, 2H), 2.51 (t, 2H), 2.15 (m, 2H) |
| 4-(4-Chlorophenoxy)butanoic acid | 7.25 (d, 2H), 6.85 (d, 2H), 3.98 (t, 2H), 2.49 (t, 2H), 2.13 (m, 2H) |
Predicted ¹³C NMR Data:
| Compound | Chemical Shift (δ, ppm) |
| This compound | 178.9 (C=O), 157.5 (C-O), 132.4 (Ar-C), 116.5 (Ar-C), 114.9 (Ar-C-Br), 67.2 (O-CH₂), 30.6 (CH₂-COOH), 24.3 (CH₂) |
| 4-(4-Chlorophenoxy)butanoic acid | 179.0 (C=O), 157.0 (C-O), 129.5 (Ar-C), 126.0 (Ar-C-Cl), 115.8 (Ar-C), 67.3 (O-CH₂), 30.7 (CH₂-COOH), 24.4 (CH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Experimental Protocol:
-
Instrument: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Mode: Negative ion mode is often suitable for carboxylic acids.
-
Sample Preparation: Infuse a dilute solution of the compound in methanol directly into the ion source.
Expected Mass Spectral Data:
| Compound | Molecular Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | 257/259 (due to Br isotopes) | 171/173 (loss of C₄H₆O₂), 155/157 (loss of C₄H₆O₃) |
| 4-(4-Chlorophenoxy)butanoic acid | 213/215 (due to Cl isotopes) | 127/129 (loss of C₄H₆O₂), 111/113 (loss of C₄H₆O₃) |
Melting Point Analysis
The melting point is a fundamental physical property that can give a quick indication of purity. A sharp melting range close to the literature value suggests a high degree of purity.
Experimental Protocol:
-
Instrument: Digital melting point apparatus.
-
Sample Preparation: A small amount of the finely ground, dry solid is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
Data Comparison:
| Compound | Reported Melting Point (°C) |
| This compound | Data not available |
| 4-(4-Chlorophenoxy)butanoic acid | 115-120[1] |
Potential Impurities and Their Identification
The most likely impurities in the synthesis of this compound are the starting materials.
| Impurity | Identification Method | Key Diagnostic Signal |
| 4-Bromophenol | HPLC, ¹H NMR | HPLC: Earlier retention time. ¹H NMR: Distinct aromatic signals and a phenolic -OH proton. |
| γ-Butyrolactone | HPLC, ¹H NMR | HPLC: Very early retention time. ¹H NMR: Characteristic signals for the lactone ring protons. |
Conclusion
References
A Comparative Guide to 4-(4-Bromophenoxy)butanoic Acid Reference Standards and Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for 4-(4-Bromophenoxy)butanoic acid, a key chemical intermediate in pharmaceutical research and development. Furthermore, it outlines detailed experimental protocols for the analytical validation of this compound, adhering to internationally recognized guidelines. This document aims to assist researchers in selecting appropriate reference materials and establishing robust analytical methods for quality control and regulatory purposes.
Comparison of Commercial Reference Standards
The selection of a high-quality reference standard is paramount for ensuring the accuracy and reliability of analytical data. A variety of suppliers offer this compound reference standards with differing specifications and documentation. A summary of available options is presented below to facilitate an informed decision.
Table 1: Comparison of this compound Reference Standards
| Supplier | Product Number | Purity | Supplied As | Certificate of Analysis (CoA) | Price |
| Sigma-Aldrich | JRD1063 | ≥98% (HPLC) | Solid | Available | Inquire |
| Biosynth | FB54217 | Not specified | Solid | Available upon request | Inquire |
| Atomax Chemicals Co., Ltd | - | 99% | Solid | Available | Inquire |
| Ze-Rrui Chemical | - | 99% | 200kg/bag | Available | Inquire |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis for batch-specific details.
Analytical Validation: A Framework for Reliable Methods
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[2][3][4][5] The validation characteristics applicable to an assay for a drug substance like this compound include accuracy, precision, specificity, linearity, range, and robustness.[1][4]
Key Validation Parameters
A summary of the key validation parameters and their typical acceptance criteria for an HPLC assay method is provided in the table below.
Table 2: Key Analytical Validation Parameters based on ICH Q2(R1)
| Parameter | Description | Typical Acceptance Criteria for Assay |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration.[1] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3:1 signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10:1 signal-to-noise ratio. |
Experimental Protocols for Analytical Validation
The following are suggested starting points for the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. These protocols are based on methods developed for similar phenoxyalkanoic acids and should be optimized and validated for the specific application.[6]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of analysis.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point. The gradient or isocratic elution will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (or a wavelength determined by UV scan of the reference standard)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to the desired concentration for analysis.
-
Sample Solution: Prepare the sample by dissolving it in the same solvent as the standard solution to a similar concentration.
Gas Chromatography (GC) Method
For GC analysis of carboxylic acids like this compound, derivatization is often required to improve volatility and chromatographic performance. A common derivatization technique is esterification to form, for example, a methyl or pentafluorobenzyl (PFB) ester.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary GC column suitable for the analysis of polar compounds (e.g., a wax or a mid-polarity phase)
-
Data acquisition and processing software
Derivatization (Example with BF₃-Methanol):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known volume of BF₃-Methanol reagent.
-
Heat the vial at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes).
-
After cooling, add an organic solvent (e.g., hexane) and water to extract the derivatized analyte.
-
Inject the organic layer into the GC.
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A temperature gradient will be necessary to ensure good separation. A typical starting point could be:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C (for FID) or MS transfer line temperature of 280 °C.
Visualizing the Workflow and Decision-Making Process
To aid in the understanding of the analytical workflow and the decision-making process for method selection, the following diagrams are provided.
Caption: A typical workflow for analytical method validation.
References
- 1. scribd.com [scribd.com]
- 2. MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides [cipac.org]
- 3. This compound | 55580-07-9 | FB54217 [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenoxy)butanoic Acid Analogs as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(4-bromophenoxy)butanoic acid analogs and their activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The information presented herein is curated from experimental data to facilitate research and development in metabolic disease therapeutics.
Introduction to this compound Analogs and PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[1] Agonists of PPARs, particularly PPARα and PPARγ, have been successfully developed as drugs to treat dyslipidemia and type 2 diabetes.[2] The general structure of many PPAR agonists, including the fibrate class of drugs, often features a phenoxyalkylcarboxylic acid scaffold. This compound serves as a representative structure within this class, and understanding the structure-activity relationship (SAR) of its analogs is pivotal for the design of more potent and selective modulators.
The core structure consists of a brominated aromatic ring linked via an ether bond to a butanoic acid moiety. Modifications to each of these components—the aromatic ring substituent, the linker, and the acidic head group—can significantly impact the potency and selectivity of the analogs for different PPAR subtypes (α, γ, and δ).
Comparative Analysis of PPAR Agonist Activity
The following table summarizes the in vitro activity of a series of phenoxyacetic and phenoxyisobutyric acid derivatives, which are structurally related to this compound, on PPARα and PPARγ. The data highlights key structural modifications and their impact on agonist potency, typically measured by EC50 values (the concentration at which the compound elicits 50% of its maximal effect).
| Compound ID | Scaffold | R1 (para-position) | R2 | Activity (EC50, μM) - PPARα | Activity (EC50, μM) - PPARγ | Reference |
| 1 | 4-Phenoxybutanoic acid | Br | H | Data not available | Data not available | - |
| 2 | 2-Phenoxy-2-methylpropanoic acid | Cl | CH3 | ~50 | >100 | [3] |
| 3 | 2-Phenoxy-2-methylpropanoic acid | NO2 | CH3 | Data not available | ~25 (increased mRNA expression) | [3] |
| 4 | 2-(Thiophenoxy)acetic acid | n-hexyl | H | >10 | 0.002 | [4] |
| 5 | 2-(Thiophenoxy)acetic acid | CF3 | H | >10 | 0.002 | [4] |
| 6 | N-((Phenoxy)carbonyl)glycine | OCH3 | - | 0.320 | 0.110 | [5] |
Key SAR Observations:
-
Acidic Head Group: The presence of a carboxylic acid moiety is generally crucial for PPAR activation, as it forms key hydrogen bond interactions with amino acid residues in the ligand-binding domain of the receptor.[6]
-
Aromatic Substitution: The nature and position of the substituent on the phenyl ring significantly influence potency and selectivity. Halogen atoms, such as the bromine in the parent compound, and other electron-withdrawing groups can enhance activity.[6] For instance, the replacement of the ether oxygen with a sulfur atom (thiophenoxy derivatives) can lead to highly potent PPARδ agonists.[4][7]
-
Linker and α-Substitution: The length and substitution of the alkyl chain connecting the phenoxy group to the carboxylic acid are important. Introduction of a methyl group at the α-position, as seen in fibrates, can modulate activity and selectivity.[3]
Experimental Protocols
The determination of PPAR agonist activity is typically performed using a combination of in vitro assays.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This is a cell-based assay used to quantify the ability of a compound to activate a specific PPAR subtype.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293, COS-7) is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR subtype of interest (e.g., hPPARα, hPPARγ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds (analogs of this compound) or a known PPAR agonist as a positive control (e.g., Rosiglitazone for PPARγ).
-
Luciferase Assay: Following an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the PPAR-LBD. The data is normalized to a vehicle control, and EC50 values are calculated from the dose-response curves.[8]
Competitive Ligand Binding Assay
This assay measures the affinity of a compound for the PPAR ligand-binding domain.
Methodology:
-
Preparation of PPAR-LBD: The purified recombinant LBD of the target PPAR subtype is used.
-
Radioligand: A radiolabeled known PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ) is used.
-
Competition: The PPAR-LBD and the radioligand are incubated with increasing concentrations of the unlabeled test compound.
-
Separation and Detection: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the protein is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).[9]
Signaling Pathway and Experimental Workflow
The activation of PPARs by ligands like the this compound analogs initiates a cascade of events leading to the regulation of target gene expression.
Caption: PPAR signaling pathway initiated by a ligand agonist.
The experimental workflow for evaluating these analogs follows a logical progression from initial screening to in-depth characterization.
Caption: Workflow for the evaluation of PPAR agonist analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of para-alkylthiophenoxyacetic acids as a novel series of potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the biological activity of "4-(4-Bromophenoxy)butanoic acid" with other brominated compounds
A Comparative Guide to the Biological Activity of 4-(4-Bromophenoxy)butanoic Acid and Other Brominated Compounds
This guide provides a comparative analysis of the biological activity of "this compound" and other selected brominated compounds. Due to the limited publicly available data on the specific biological functions of this compound, this comparison is based on its structural similarities to other biologically active molecules, such as phenoxyacetic acid derivatives, which are known to act as herbicides or modulators of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). For a comprehensive comparison, we will examine the herbicidal, toxicological, and antimicrobial properties of well-characterized brominated compounds, including the herbicide Bromoxynil and various brominated phenols.
Comparative Analysis of Biological Activity
The biological activity of brominated organic compounds is diverse and highly dependent on their specific chemical structures. While this compound's activity is not extensively documented, its phenoxyacetic acid backbone suggests potential herbicidal properties or the ability to modulate metabolic pathways. In contrast, compounds like Bromoxynil have a well-defined mechanism as a photosynthesis inhibitor. Other brominated compounds, such as brominated phenols, are recognized for their broad-spectrum antimicrobial and toxicological effects.
Data Presentation
The following tables summarize the quantitative data on the biological activities of selected brominated compounds.
Table 1: Herbicidal and Toxicological Data
| Compound Name | Activity Type | Value | Target Organism/System |
| This compound | - | Data not available | - |
| Bromoxynil | Acute Oral LD50 | 440 mg/kg | Rat |
| 2,4,6-Tribromophenol (TBP) | 48-hour EC50 | 0.3 - 5.5 mg/L | Daphnids |
| 96-hour LC50 | 0.2 - 6.8 mg/L | Fish | |
| 21-day NOEC (reproduction) | 0.1 mg/L | Daphnids[1] | |
| 2-Bromophenol (2-BP) | 48-hour EC50 | 0.9 - 6 mg/L | Daphnids |
| 21-day NOEC (reproduction) | 0.2 mg/L | Daphnids[1] |
Table 2: Antimicrobial Activity Data
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | - | Data not available |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 µg/mL[2] |
| Brominated Nitrovinylfuran Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | < 4 µg/mL[3] |
| Brominated Alboflavusin (Compound 2) | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 µM |
| (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester | DPPH radical scavenging (IC50) | 9.67 - 21.90 µM[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the potential biological activities of this compound and related compounds.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Luciferase Reporter Assay
Given the structural similarity of this compound to known PPAR agonists, a luciferase reporter assay is a standard method to determine its potential activity on this nuclear receptor.[5][6]
Objective: To quantify the agonist or antagonist activity of a test compound on human PPARγ.
Materials:
-
Human PPARγ Reporter Cells (e.g., from INDIGO Biosciences), which are engineered mammalian cells expressing human PPARγ and a luciferase reporter gene linked to a PPAR-responsive promoter.[7]
-
Cell Recovery Medium (CRM) and Compound Screening Medium (CSM).
-
Reference agonist (e.g., Rosiglitazone).[7]
-
96-well assay plates.
-
Luciferase Detection Reagent.
-
Plate-reading luminometer.
Procedure:
-
Cell Plating: Thaw the cryopreserved PPARγ Reporter Cells in a 37°C water bath. Resuspend the cells in CSM and dispense 100 µL of the cell suspension into each well of a 96-well assay plate.[7]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator.
-
Treatment Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and the reference agonist in CSM. The final DMSO concentration should not exceed 0.4%.[7]
-
Compound Addition: After the incubation period, discard the culture medium from the wells and add 100 µL of the prepared treatment media to the respective wells.
-
Second Incubation: Incubate the plate for 22-24 hours at 37°C.[8]
-
Luciferase Assay: Discard the treatment media and add the Luciferase Detection Reagent to each well.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) from each well using a plate-reading luminometer.
-
Data Analysis: The change in luciferase expression is a surrogate measure of PPARγ activity. The data can be used to generate dose-response curves and calculate EC50 values.[8]
Minimum Inhibitory Concentration (MIC) Microdilution Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Test compound (e.g., a brominated phenol).
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).[9]
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in MHB directly in the wells of a 96-well plate.[9]
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the compounds discussed.
Caption: PPARγ Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: Bromoxynil's Mechanism of Action.
References
- 1. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. korambiotech.com [korambiotech.com]
- 9. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
"4-(4-Bromophenoxy)butanoic acid" versus its chloro and fluoro analogs in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 4-(4-Bromophenoxy)butanoic acid and its chloro and fluoro analogs. Due to a lack of direct comparative studies in publicly available literature, this document focuses on a qualitative comparison based on established structure-activity relationships for the broader class of phenoxyalkanoic acids and provides detailed experimental protocols for assays that would enable a quantitative comparison.
Introduction
Phenoxyalkanoic acids are a well-established class of compounds with diverse biological activities, most notably as herbicides. The nature and position of substituents on the phenyl ring can significantly influence their biological effects. This guide examines three specific halogenated analogs: this compound, 4-(4-Chlorophenoxy)butanoic acid, and 4-(4-Fluorophenoxy)butanoic acid. While 4-(4-Chlorophenoxy)butanoic acid is recognized as a herbicide, comprehensive biological data for its bromo and fluoro counterparts are scarce. This guide aims to provide a framework for researchers interested in conducting comparative biological assays of these compounds.
Qualitative Comparison of Biological Activities
While quantitative data is not available for a direct comparison, the biological activity of halogenated phenoxyalkanoic acids is known to be influenced by the nature of the halogen substituent. The electronegativity, size, and lipophilicity of the halogen atom can affect the molecule's interaction with biological targets.
Herbicidal Activity: The herbicidal action of many phenoxyalkanoic acids is mediated through their mimicry of the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death. The substitution on the phenoxy ring is a critical determinant of this activity. Generally, the type and position of the halogen can influence the binding affinity to auxin receptors. It is hypothesized that the chloro and bromo analogs may exhibit significant herbicidal activity, while the activity of the fluoro analog would need to be determined experimentally.
Antimicrobial Activity: The antimicrobial properties of butanoic acid and some of its derivatives are known. Halogenation can sometimes enhance the antimicrobial efficacy of organic compounds. A systematic evaluation of the bromo, chloro, and fluoro analogs against a panel of bacteria and fungi would be necessary to determine their relative potencies.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some fatty acid derivatives are known to be ligands for PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism. The structural similarity of these phenoxybutanoic acids to fatty acids suggests they could potentially act as PPAR agonists. The electronic and steric properties of the halogen substituent would likely influence their binding affinity and activation potential for different PPAR isoforms (α, γ, and δ).
Quantitative Data Comparison
A comprehensive experimental investigation is required to generate the quantitative data needed for a direct comparison of these three analogs. The following table is a template for presenting such data once obtained.
| Compound | Herbicidal Activity (IC50, µM)¹ | Antimicrobial Activity (MIC, µg/mL)² | PPARα Activation (EC50, µM)³ | PPARγ Activation (EC50, µM)³ | PPARδ Activation (EC50, µM)³ |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-(4-Chlorophenoxy)butanoic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-(4-Fluorophenoxy)butanoic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
¹IC50 values could be determined from root growth inhibition assays on model plant species. ²Minimum Inhibitory Concentration (MIC) values could be determined against a panel of representative bacteria and fungi. ³EC50 values could be determined from cell-based reporter gene assays for each PPAR isoform.
Experimental Protocols
To generate the comparative data, the following experimental protocols are recommended:
Herbicidal Activity Assay (Root Growth Inhibition)
-
Plant Material: Use seeds of a model plant species, such as Arabidopsis thaliana or cress (Lepidium sativum).
-
Test Compound Preparation: Prepare stock solutions of the bromo, chloro, and fluoro analogs in a suitable solvent (e.g., DMSO). Prepare a dilution series for each compound in the growth medium.
-
Assay Setup: Sterilize seeds and place them on agar plates containing the growth medium supplemented with the different concentrations of the test compounds. Include a solvent control and a positive control (a known herbicide).
-
Incubation: Incubate the plates vertically in a growth chamber with controlled light and temperature for a defined period (e.g., 5-7 days).
-
Data Collection: Measure the primary root length of the seedlings for each treatment group.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth) for each compound using a dose-response curve.
Antimicrobial Activity Assay (Broth Microdilution)
-
Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Test Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (a known antibiotic or antifungal), a negative control (medium with inoculum and solvent), and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
PPAR Activation Assay (Cell-Based Reporter Gene Assay)
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293T or HepG2) that is co-transfected with an expression vector for the ligand-binding domain of the human PPAR isoform (α, γ, or δ) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Test Compound Treatment: Seed the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds. Include a solvent control and a positive control (a known PPAR agonist for the specific isoform).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency. Plot the fold activation relative to the solvent control against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound on each PPAR isoform.
Visualizations
Experimental Workflow for Biological Activity Comparison
Caption: Workflow for comparing the biological activities of halogenated analogs.
Putative Signaling Pathway for Herbicidal Action
Caption: Simplified auxin signaling pathway for herbicidal action.
Navigating the Selectivity Landscape: A Comparison Guide to Cross-Reactivity Studies of 4-(4-Bromophenoxy)butanoic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and specific therapeutic agents, understanding the cross-reactivity profile of a lead compound is paramount. This guide provides a framework for evaluating the selectivity of inhibitors derived from the "4-(4-bromophenoxy)butanoic acid" scaffold. While specific cross-reactivity data for inhibitors based on this exact molecule is not extensively available in the public domain, this document outlines the essential experimental approaches and data presentation standards for such a study. By following these protocols, researchers can effectively characterize the on-target and off-target activities of their novel inhibitors, a critical step in preclinical drug development.
Data Presentation: Quantifying Selectivity
A systematic presentation of quantitative data is crucial for comparing the selectivity of different inhibitors. The following table illustrates a standardized format for summarizing cross-reactivity data. For the purpose of this guide, "Inhibitor X" represents a hypothetical derivative of this compound.
| Target/Off-Target | Inhibitor X IC₅₀ (nM) | Reference Compound IC₅₀ (nM) | Fold Selectivity (Off-Target IC₅₀ / Target IC₅₀) |
| Primary Target | |||
| Enzyme A | 15 | 10 | - |
| Potential Off-Targets | |||
| Enzyme B (related) | 1,500 | 250 | 100 |
| Enzyme C (unrelated) | > 10,000 | 5,000 | > 667 |
| Receptor Z | > 10,000 | 8,000 | > 667 |
Experimental Protocols: Unveiling Off-Target Interactions
The assessment of cross-reactivity involves a battery of assays designed to measure the inhibitory activity of a compound against a panel of related and unrelated biomolecules.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% (IC₅₀).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Inhibitor stock solution (e.g., in DMSO)
-
Assay buffer
-
Detection reagent (e.g., chromogenic or fluorogenic substrate product)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the inhibitor dilutions.
-
Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Cell-Based Assay for Target Engagement
Cell-based assays provide insights into the inhibitor's activity in a more physiologically relevant context.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
Inhibitor stock solution
-
Lysis buffer
-
Antibodies for detecting the target and downstream signaling molecules (for Western blotting)
-
Reagents for a specific cellular endpoint (e.g., proliferation, apoptosis)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specified duration.
-
Assess the cellular endpoint. This could involve:
-
Western Blotting: Lyse the cells and perform Western blotting to measure the phosphorylation state or expression level of the target and its downstream effectors.
-
Proliferation Assay: Use a reagent such as MTT or resazurin to quantify cell viability.
-
Apoptosis Assay: Employ methods like caspase activity assays or Annexin V staining.
-
-
Analyze the data to determine the concentration at which the inhibitor elicits a half-maximal response (EC₅₀).
Visualizing the Path to Selectivity
Diagrams are indispensable tools for conceptualizing experimental workflows and understanding the broader biological context of an inhibitor's action.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
Caption: Signaling pathways affected by on-target and off-target inhibition.
Establishing the Dose-Response Profile of 4-(4-Bromophenoxy)butanoic Acid: A Comparative Guide for PPARα Activation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for determining the dose-response curve of the novel compound 4-(4-Bromophenoxy)butanoic acid. Due to the absence of publicly available potency data for this specific molecule, this guide furnishes a detailed experimental protocol and comparative data from established Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, enabling a thorough in-house evaluation.
Compounds with a phenoxyalkanoic acid scaffold are known to interact with PPARs, a group of nuclear receptors that are key regulators of lipid and glucose metabolism.[1] Fibrates, a class of drugs that activate PPARα, are used clinically to treat dyslipidemia.[2] Given its structural similarity, it is hypothesized that this compound acts as a PPARα agonist. This guide outlines the methodology to test this hypothesis and characterize its potency relative to other known activators.
Comparative Analysis of PPARα Agonists
To provide a benchmark for the experimental evaluation of this compound, the following table summarizes the half-maximal effective concentrations (EC50) of well-characterized PPARα agonists in cell-based luciferase reporter assays. These values represent the concentration of the agonist that elicits a half-maximal response in the assay.
| Compound | Description | Reported EC50 for Human PPARα (in µM) |
| Fenofibrate (active metabolite: Fenofibric Acid) | A widely used hypolipidemic drug and a standard PPARα agonist. | 9.47 - >21.84 |
| WY 14643 (Pirinixic Acid) | A potent and selective PPARα agonist frequently used in research. | 5.0 |
| Bezafibrate | A fibrate drug that acts as a pan-PPAR agonist, with activity on α, γ, and δ subtypes. | 30.4 |
Experimental Protocol: PPARα Luciferase Reporter Assay
This protocol details a transient transfection-based luciferase reporter assay to quantify the activation of human PPARα in response to a test compound. This is a widely used method for screening and characterizing PPAR agonists.[3]
Objective: To determine the dose-response curve and EC50 value for this compound for the activation of human PPARα.
Materials:
-
Cell Line: Human embryonic kidney 293 (HEK293) or human hepatoma G2 (HepG2) cells.
-
Plasmids:
-
An expression vector for the human PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (GAL4-hPPARα-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS) (e.g., pGL4.35).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
This compound and comparator compounds (Fenofibrate, WY 14643, Bezafibrate) dissolved in DMSO.
-
Dual-luciferase reporter assay system.
-
Phosphate-buffered saline (PBS).
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates.
-
Luminometer capable of reading dual-luciferase assays.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Procedure:
-
Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Co-transfect the cells with the GAL4-hPPARα-LBD expression plasmid, the UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator compounds in the cell culture medium. A typical concentration range to start with would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
After the 24-hour transfection period, replace the medium with the medium containing the different concentrations of the test compounds.
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity (as fold induction over the vehicle control) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using non-linear regression analysis to determine the EC50 value, Hill slope, and maximum efficacy.
-
Visualizing the Molecular and Experimental Pathways
To better understand the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: PPARα signaling pathway activated by a ligand.
Caption: Experimental workflow for dose-response analysis.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming the Mechanism of Action of 4-(4-Bromophenoxy)butanoic Acid Derivatives as PPAR Agonists
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Objective: This document provides a comprehensive guide to understanding and experimentally confirming the mechanism of action of "4-(4-Bromophenoxy)butanoic acid" and its derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It includes a comparative analysis of their potential activity, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Introduction: The Role of PPARs in Cellular Metabolism
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1][2] They are central regulators of lipid and glucose metabolism, inflammation, and cellular differentiation.[3][4] The PPAR family consists of three main isotypes:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates the expression of genes involved in fatty acid oxidation.
-
PPARγ: Predominantly found in adipose tissue, it is a master regulator of adipogenesis and plays a key role in insulin sensitivity and glucose homeostasis.[5]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in improving lipid profiles.
Given their central role in metabolic control, PPARs are significant therapeutic targets for metabolic disorders like type 2 diabetes and dyslipidemia.[1][2] Compounds such as "this compound" and its derivatives, which share structural similarities with known PPAR agonists, are hypothesized to exert their biological effects through the activation of these receptors.
Proposed Signaling Pathway of this compound Derivatives
The mechanism of action for these derivatives is proposed to follow the canonical PPAR signaling cascade. As a ligand, the compound would enter the cell and bind to the Ligand Binding Domain (LBD) of a PPAR isotype. This binding event triggers a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][6] This interaction ultimately modulates the transcription of genes involved in various metabolic pathways.
References
- 1. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptors, orphans with ligands and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "4-(4-Bromophenoxy)butanoic acid" Against Established Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of "4-(4-Bromophenoxy)butanoic acid" as a histone deacetylase (HDAC) inhibitor against well-characterized inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat. The data presented for "this compound" is illustrative to demonstrate a benchmarking workflow.
Comparative Performance of HDAC Inhibitors
The inhibitory activity of "this compound" and known HDAC inhibitors was assessed using in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below.
| Compound | Target(s) | In Vitro IC50 (nM)[1][2][3][4][5] | Cell-Based IC50 (nM)[6][7] |
| This compound | Pan-HDAC (Hypothetical) | 150 | 800 |
| Vorinostat (SAHA) | Pan-HDAC | ~10-20 | 770 (HCT116 cells) |
| Romidepsin | Class I HDACs | HDAC1: 36, HDAC2: 47 | 3-15 (BTC cells) |
| Panobinostat | Pan-HDAC | ~5 | 7.1 (HCT116 cells) |
Experimental Protocols
In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1, Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Fluor de Lys® Developer)
-
Test compounds (dissolved in DMSO)
-
Known HDAC inhibitor (e.g., Trichostatin A) for positive control
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the known inhibitor in Assay Buffer.
-
In a 96-well plate, add the diluted compounds, Assay Buffer (for no-inhibitor control), and the known inhibitor.
-
Add the diluted HDAC enzyme to each well, except for the no-enzyme control wells.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell-Based HDAC Inhibition Assay
This protocol describes the measurement of HDAC inhibition within a cellular context.
Materials:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate (e.g., HDAC-Glo™ I/II Substrate)
-
Lysis buffer
-
Luminogenic developer reagent
-
Test compounds (dissolved in DMSO)
-
Known cell-permeable HDAC inhibitor for positive control
-
96-well white, clear-bottom microplates
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Treat the cells with serial dilutions of the test compounds and the positive control inhibitor for a predetermined time (e.g., 24 hours).
-
Add the cell-permeable HDAC substrate to each well and incubate at 37°C for 30 minutes.
-
Lyse the cells by adding the lysis buffer.
-
Add the luminogenic developer reagent to each well.
-
Incubate for 10-20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizations
Below are diagrams illustrating the HDAC signaling pathway and a general experimental workflow for inhibitor screening.
Caption: The role of HDACs and their inhibitors in regulating gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(4-Bromophenoxy)butanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(4-Bromophenoxy)butanoic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.
Key safety precautions include:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5]
Disposal Plan and Procedures
The primary principle for the disposal of this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant, in accordance with all applicable federal, state, and local environmental control regulations.[1][3][4][5] Do not allow the product to enter drains or waterways.[2][4]
| Aspect | Guideline | References |
| Waste Classification | Hazardous Waste | [1][6] |
| Disposal Route | Approved Waste Disposal Facility | [1][3][4][5] |
| Containerization | Tightly sealed, compatible, and properly labeled containers. | [1][2][4] |
| Spill Management | Avoid dust formation. Sweep up spills and place in a suitable, closed container for disposal. | [1][2][3] |
| Environmental Protection | Do not allow to enter drains, other waterways, or soil. | [2][4] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
-
Compatible hazardous waste container (e.g., high-density polyethylene) with a secure lid.
-
Hazardous waste labels.
-
Tools for transfer (e.g., spatula, scoop).
-
Spill kit.
Procedure:
-
Preparation: Don all required PPE before handling the chemical. Ensure the work area is clean and within a certified chemical fume hood.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated, compatible hazardous waste container.
-
Minimize the generation of dust during transfer.[2]
-
For residual amounts in original containers, do not rinse into the sink. Treat the empty container as hazardous waste.
-
-
Container Sealing and Labeling:
-
Securely close the waste container to prevent any leakage.[1][4]
-
Affix a completed hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound". Include the date and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Provide them with all necessary information about the waste material.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(4-Bromophenoxy)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-(4-Bromophenoxy)butanoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A similar compound, 4-Bromobutyric acid, is noted to cause severe skin burns and eye damage, suggesting that rigorous protective measures are essential.[2][3]
Engineering Controls: To minimize exposure, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) Summary:
The following table outlines the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields. A face shield should be worn over goggles for splash hazards. | Protects against serious eye irritation and potential splashes. |
| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile, Neoprene). For extended contact, consider thicker gloves or double-gloving. | Prevents skin irritation and potential burns from prolonged contact. |
| Skin (Body) | A knee-length laboratory coat, fully buttoned. | Protects skin and personal clothing from spills and contamination. |
| Respiratory | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | Prevents respiratory tract irritation from inhalation of dust.[4][5][6] |
| Feet | Closed-toe shoes. | Protects feet from accidental spills. |
Glove Selection and Breakthrough Time:
| Glove Material | General Recommendation for Halogenated/Aromatic Compounds | Typical Breakthrough Time Range |
| Nitrile | Good for incidental contact. | > 60 minutes |
| Neoprene | Good for incidental to moderate contact. | > 120 minutes |
| Butyl Rubber | Good for extended contact with many organic acids. | > 240 minutes |
| Viton® | Excellent for prolonged contact with aromatic and chlorinated compounds. | > 480 minutes |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[1][2] If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
Preparation:
-
Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.
-
Fume Hood Preparation: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE summary table.
-
Weighing: If weighing the solid, perform this task in the chemical fume hood to minimize dust inhalation. Use a draft shield if necessary.
-
Transferring: When transferring the compound, use a spatula or other appropriate tool to avoid direct contact.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Work Area: Keep the work area clean and organized. Avoid clutter that could lead to spills.[9]
-
Container Labeling: Ensure all containers holding the compound or its solutions are clearly labeled with the chemical name and associated hazards.[10]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Halogenated Organic Waste: this compound and any materials contaminated with it are considered halogenated organic waste.[12]
-
Separate Containers: This waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.[12]
Disposal Procedure:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) in a designated solid halogenated waste container.[12]
-
Liquid Waste: Solutions of this compound should be collected in a labeled liquid halogenated organic waste container.
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.
-
Institutional Guidelines: Follow your institution's specific procedures for the final disposal of hazardous chemical waste.[1] Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[14]
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 9. delloyd.50megs.com [delloyd.50megs.com]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
